EMD638683
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNAPUUWBPZGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657800 | |
| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181770-72-8 | |
| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
EMD638683 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of EMD638683
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a selective small-molecule inhibitor of the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a key downstream effector in the PI3K signaling pathway.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on critical signaling pathways, summarizing its pharmacological data, and outlining the experimental protocols used for its characterization. The primary therapeutic potential of this compound lies in its ability to counteract salt-sensitive hypertension, particularly in conditions of hyperinsulinism, by modulating renal sodium reabsorption.[1][2] Furthermore, preclinical studies reveal its role in mitigating inflammation, cardiac fibrosis, and immune dysregulation, highlighting its potential in a broader range of pathologies.[4][5]
Core Mechanism of Action: SGK1 Inhibition
This compound exerts its effects by directly inhibiting the kinase activity of SGK1.[6] SGK1 is a serine/threonine kinase that is transcriptionally upregulated by mineralocorticoids (like aldosterone) and activated via phosphorylation by PDK1 and mTORC2 following stimulation by growth factors such as insulin.[1][3] As an inhibitor, this compound competes with ATP for the kinase's binding domain, thereby preventing the phosphorylation of downstream SGK1 substrates.[7] The inhibitory effect is potent, with an in vitro IC50 of 3 µM for SGK1.[1][2] Its efficacy has been demonstrated in cellular assays by a reduction in the phosphorylation of the known SGK1 substrate, N-Myc downstream-regulated gene 1 (NDRG1).[2][6]
Key Signaling Pathways Modulated by this compound
Regulation of Blood Pressure via Renal Sodium Transport
The most well-characterized role of SGK1 is in the regulation of renal sodium reabsorption, which is critical for blood pressure control. In the distal nephron, SGK1 enhances the activity of the epithelial sodium channel (ENaC). It achieves this primarily by phosphorylating and inactivating the E3 ubiquitin ligase Nedd4-2. Inactivated Nedd4-2 can no longer ubiquitinate ENaC, preventing its degradation and leading to increased channel abundance at the cell surface.[3] This results in greater sodium reabsorption and a subsequent increase in blood pressure, an effect that is pronounced in states of hyperinsulinism like type II diabetes and metabolic syndrome.[1][2] this compound blocks this cascade, leading to the normalization of blood pressure in relevant animal models.[1]
Attenuation of Cardiac Inflammation and Fibrosis
In hypertensive states, such as those induced by Angiotensin II (Ang II), SGK1 plays a pro-inflammatory role in cardiac tissue.[5][8] this compound has been shown to prevent Ang II-induced cardiac fibrosis and remodeling by inhibiting cardiac inflammation.[5][8] The mechanism involves blocking the activation of the nucleotide-binding oligomerization domain-like receptor with pyrin domain 3 (NLRP3) inflammasome.[5] By inhibiting SGK1, this compound reduces the expression of NLRP3 and subsequent activation of caspase-1, leading to decreased secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) from macrophages.[5][8] This reduction in IL-1β, in turn, inhibits the transformation of fibroblasts into myofibroblasts, a key step in the development of fibrosis.[5]
Modulation of Immune Cell Differentiation
This compound also influences the balance of T helper 17 (Th17) cells and regulatory T cells (Treg), which is often disturbed in hypertensive conditions.[4] The SGK1-FoxO1 (forkhead box protein O1) signaling pathway is critical for this process.[4] In Ang II-induced hypertension, increased SGK1 activity leads to the phosphorylation of the transcription factor FoxO1.[4] Phosphorylated FoxO1 is sequestered in the cytoplasm, preventing it from influencing gene expression in the nucleus. This disruption contributes to an imbalance characterized by an increase in pro-inflammatory Th17 cells and a decrease in anti-inflammatory Treg cells.[4] By inhibiting SGK1, this compound can block the phosphorylation of FoxO1, thereby helping to restore the Th17/Treg balance and reduce target organ damage.[4]
Pharmacological Data
The activity and efficacy of this compound have been quantified in various in vitro and in vivo models.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Cell Line / System | Source |
| SGK1 IC50 | 3 µM | Kinase Assay | [1][2][6] |
| NDRG1 Phosphorylation IC50 | 3.35 ± 0.32 μM | HeLa Cells | [3][6] |
| Other Inhibited Kinases | PKA, MSK1, PKR2, SGK2, SGK3 | Kinase Panel Assay | [6][9] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment Regimen | Key Finding | Source |
| Fructose/Saline-Treated Mice (Hypertension) | ~600 mg/kg/day in chow for 4 days | Systolic blood pressure reduced from 111 ± 4 to 87 ± 3 mmHg. | [1][3] |
| Ang II-Infused Mice (Cardiac Fibrosis) | Not specified | Inhibited cardiac fibrosis, remodeling, and inflammation. | [5][8] |
| Monocrotaline-Treated Rats (Pulmonary Hypertension) | 20 mg/kg, intragastrically | Attenuated right ventricular systolic pressure (28.2 to 15.8 mmHg). | [6] |
| SGK1 Knockout Mice | ~600 mg/kg/day in chow | No effect on blood pressure, confirming SGK1 as the target. | [1][2] |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on a panel of kinases.
-
Methodology: The inhibitory effect of this compound was tested against a panel of kinases, primarily of human origin and full-length.[1] Assays were performed at ten different concentrations of this compound, with each data point determined in triplicate.[1] The IC50 value, the concentration required for 50% inhibition, was calculated to determine potency and selectivity.[1]
Cellular Phosphorylation Assay (NDRG1)
-
Objective: To confirm SGK1 inhibition in a cellular context.
-
Methodology: Human cervical carcinoma HeLa cells were used.[1][2] The phosphorylation status of the SGK1 substrate, NDRG1, was measured following treatment with this compound.[1][2] In separate experiments, whole-cell lysates of purified human monocytes stimulated with LPS and pre-treated with this compound were probed for phosphorylated NDRG1 and total GAPDH by Western Blot.[6] The concentration of this compound required for half-maximal effect (IC50) was determined.[6]
In Vivo Hypertension Mouse Model
-
Objective: To evaluate the antihypertensive efficacy of this compound.
-
Methodology:
-
Induction: Hyperinsulinism and salt-sensitive hypertension were induced in mice by providing 10% fructose in isotonic saline as drinking water.[1][2]
-
Treatment: this compound was administered mixed in chow at 4460 ppm, equating to approximately 600 mg/kg/day.[1][2]
-
Measurement: Systolic blood pressure was measured non-invasively using the tail-cuff method.[1][2]
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Control: Parallel experiments were conducted in control animals (drinking tap water), and in SGK1 knockout mice to confirm target specificity.[1]
-
Conclusion
This compound is a potent and selective SGK1 inhibitor with a well-defined mechanism of action. Its primary effect is the reduction of blood pressure by inhibiting SGK1-mediated renal sodium reabsorption.[1][2] Preclinical evidence strongly supports its potential as a therapeutic agent for salt-sensitive hypertension, particularly in the context of metabolic syndrome and type II diabetes.[1] Furthermore, its demonstrated ability to modulate inflammatory and immune pathways in cardiac and vascular tissues suggests a broader therapeutic utility in treating complex cardiovascular diseases involving fibrosis and inflammation.[4][5] this compound serves as a critical pharmacological tool for elucidating the diverse biological roles of SGK1 and as a promising template for the development of novel drugs.[1]
References
- 1. scispace.com [scispace.com]
- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. Frontiers | SGK1-FoxO1 Signaling Pathway Mediates Th17/Treg Imbalance and Target Organ Inflammation in Angiotensin II-Induced Hypertension [frontiersin.org]
- 5. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
EMD638683: A Technical Guide to a Selective SGK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
EMD638683 is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1).[1][2][3] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion channel regulation, cell proliferation, and survival.[2] The kinase is transcriptionally upregulated by mineralocorticoids and activated by insulin via the PI3K/PDK1 signaling pathway.[4][5] this compound exerts its inhibitory effect by blocking the kinase activity of SGK1, thereby preventing the phosphorylation of its downstream substrates.[1][4] One of the key downstream targets of SGK1 is the N-Myc downstream-regulated gene 1 (NDRG1).[1][4][6] Inhibition of SGK1 by this compound leads to a reduction in NDRG1 phosphorylation.[1][6]
In preclinical studies, this compound has demonstrated antihypertensive effects, particularly in models of hyperinsulinemia and high salt intake.[4][5] This is attributed to the role of SGK1 in enhancing renal tubular sodium (Na+) reabsorption.[4][5] By inhibiting SGK1, this compound can increase urinary Na+ excretion and lower blood pressure.[4] Furthermore, this compound has been shown to attenuate cardiac inflammation and fibrosis by blocking the activation of the NLRP3 inflammasome.[7]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against SGK1 and other kinases has been characterized in various assays.
| Target | Assay Type | IC50 | Species | Notes |
| SGK1 | In vitro kinase assay | 3 µM | Human | |
| SGK1 | Cellular assay (NDRG1 phosphorylation in HeLa cells) | 3.35 ± 0.32 µM | Human | Half-maximal effect in cell culture.[1] |
| SGK2 | In vitro kinase assay | Inhibition of 71% at 1 µM | Human | [2] |
| SGK3 | In vitro kinase assay | Inhibition of 75% at 1 µM | Human | [2][8] |
| PKA (cAMP-dependent protein kinase) | In vitro kinase assay | Inhibitory effect observed | Not Specified | [1][5] |
| MSK1 (mitogen- and stress-activated protein kinase 1) | In vitro kinase assay | IC50 ≤ 1 µM | Human | [2] |
| PRK2 (protein kinase C-related kinase 2) | In vitro kinase assay | IC50 ≤ 1 µM | Human | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway involving SGK1 and the point of intervention for this compound.
Caption: SGK1 signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SGK1.
Methodology:
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Human recombinant SGK1 is used.
-
The kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP) or a non-radioactive method (e.g., ADP-Glo™ Kinase Assay).
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A specific peptide substrate for SGK1 is used.
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This compound is serially diluted to a range of concentrations.
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The kinase, substrate, ATP, and this compound are incubated together in an appropriate buffer system.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified.
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The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
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The IC50 value is determined by fitting the dose-response curve using a suitable software.[5]
Cellular Assay for NDRG1 Phosphorylation
Objective: To assess the in-cell potency of this compound by measuring the phosphorylation of the SGK1 substrate, NDRG1.
Methodology:
-
Human cervical carcinoma (HeLa) cells, which endogenously express NDRG1, are cultured.[4][5]
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Cells are treated with various concentrations of this compound for a defined period.
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Cell lysates are prepared.
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The levels of phosphorylated NDRG1 (p-NDRG1) and total NDRG1 are determined by Western blotting using specific antibodies.
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The band intensities are quantified, and the ratio of p-NDRG1 to total NDRG1 is calculated.
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The IC50 value is determined from the dose-response curve of p-NDRG1 inhibition.[1]
In Vivo Antihypertensive Efficacy Study
Objective: To evaluate the blood pressure-lowering effect of this compound in a relevant animal model.
Methodology:
-
A mouse model of hypertension is induced, for example, by providing a high-fructose diet and isotonic saline to induce hyperinsulinemia and salt sensitivity.[4][5]
-
This compound is administered to the mice, typically mixed in their chow (e.g., 4460 ppm, approximately 600 mg/kg/day).[4][5]
-
Blood pressure is measured at baseline and at various time points during the treatment period using the tail-cuff method.[4][5]
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Control groups include animals on the hypertensive diet receiving a placebo and wild-type or SGK1 knockout mice on a normal diet.[4][5]
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The effect of this compound on blood pressure is compared between the different groups to determine its efficacy and target-specificity.[4][5]
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a kinase inhibitor like this compound.
Caption: General experimental workflow for kinase inhibitor development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 7. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
EMD638683: A Technical Guide to its SGK1 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of EMD638683, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). This document details the quantitative data available on its kinase selectivity, the experimental methodologies used for its characterization, and the relevant cellular signaling pathways.
This compound Selectivity Profile
This compound is a highly selective inhibitor of SGK1 with a reported half-maximal inhibitory concentration (IC50) of 3 µM in a cell-based assay measuring the phosphorylation of the SGK1 substrate, N-Myc Downstream-Regulated Gene 1 (NDRG1).[1][2] Further studies have shown a similar IC50 of 3.35 ± 0.32 µM for the inhibition of NDRG1 phosphorylation in HeLa cells.[2]
The selectivity of this compound has been assessed against a panel of 69 kinases. While the complete dataset from this broad panel screening is not publicly available, reports indicate that for the majority of these kinases, the concentration of this compound required for inhibition is at least one order of magnitude higher than that required for SGK1 inhibition.[3]
However, this compound does exhibit inhibitory activity against other closely related kinases, particularly within the SGK family and some other AGC kinases. At a concentration of 1 µM, this compound inhibits the activity of SGK1, SGK2, and SGK3 by 85%, 71%, and 75%, respectively.[4] It also demonstrates inhibitory effects on Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) and Protein Kinase C-Related Kinase 2 (PRK2), with IC50 values of ≤ 1 µM for both.[4]
Quantitative Kinase Inhibition Data
| Kinase Target | Parameter | Value | Notes |
| SGK1 | IC50 | 3 µM | Determined by in vitro testing.[1] |
| SGK1 | IC50 | 3.35 ± 0.32 µM | Inhibition of NDRG1 phosphorylation in HeLa cells.[2] |
| SGK1 | % Inhibition | 85% at 1 µM | In a biochemical kinase assay.[4] |
| SGK2 | % Inhibition | 71% at 1 µM | In a biochemical kinase assay.[4] |
| SGK3 | % Inhibition | 75% at 1 µM | In a biochemical kinase assay.[4] |
| MSK1 | IC50 | ≤ 1 µM | In a biochemical kinase assay.[4] |
| PRK2 | IC50 | ≤ 1 µM | In a biochemical kinase assay.[4] |
| Other Kinases (panel of 69) | IC50 | >10-fold higher than SGK1 | For the majority of the 69 kinases tested.[3] |
Key Experimental Methodologies
The primary method for determining the cellular potency of this compound involves a cell-based assay that measures the phosphorylation of a known SGK1 substrate, NDRG1.
Cellular Assay for SGK1 Activity (NDRG1 Phosphorylation)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for SGK1 activity in a cellular context.
Cell Line: Human cervical carcinoma (HeLa) cells are utilized as they endogenously express SGK1 and its substrate NDRG1.[3]
Protocol:
-
Cell Culture: HeLa cells are plated in 6-well multi-well plates at a density of 10–20 × 10³ cells/cm² in Dulbecco's Modified Eagle's Medium (DMEM).[1] The medium is supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate.[1] Cells are maintained at 37°C in a humidified incubator with 5% CO2.[1]
-
Compound Treatment: After 24 hours of incubation, a 100X stock solution of this compound in dimethyl sulfoxide (DMSO) is diluted 100-fold into the cell culture medium to achieve the desired final concentrations.[1] The final DMSO concentration is maintained at 1%.[1] Cells are typically treated for a specified period, for example, 24 hours.[4]
-
Cell Lysis: Following treatment, cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blot Analysis:
-
Total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated NDRG1 (pNDRG1).
-
A primary antibody for total NDRG1 or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.
-
-
Data Analysis: The band intensities for pNDRG1 and the loading control are quantified. The ratio of pNDRG1 to the loading control is calculated for each treatment condition. The data are then plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
SGK1 Signaling Pathway
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Its activation is initiated by growth factors or hormones, leading to the activation of PI3K. This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits both SGK1 and phosphoinositide-dependent protein kinase 1 (PDK1) to the cell membrane. The mammalian target of rapamycin complex 2 (mTORC2) then phosphorylates SGK1 at its hydrophobic motif, and PDK1 phosphorylates it at the activation loop, leading to full SGK1 activation.[3] Activated SGK1 proceeds to phosphorylate a variety of downstream substrates, including the N-Myc downstream-regulated gene 1 (NDRG1), to regulate crucial cellular processes such as cell survival, proliferation, and ion transport.[3]
Caption: The SGK1 signaling pathway, illustrating its activation downstream of PI3K and its inhibition by this compound.
Experimental Workflow for Determining this compound Potency
The workflow for assessing the potency of this compound typically involves a cellular assay to quantify the inhibition of SGK1-mediated phosphorylation of a downstream target, such as NDRG1. This process begins with culturing an appropriate cell line, followed by treatment with varying concentrations of the inhibitor. Subsequent steps involve cell lysis, protein quantification, and analysis of protein phosphorylation levels, commonly by Western blotting.
Caption: A typical experimental workflow for determining the IC50 of this compound using a cell-based NDRG1 phosphorylation assay.
References
EMD638683: A Comprehensive Technical Overview of its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD638683 is a potent and selective small molecule inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1). This document provides an in-depth analysis of the biological functions of this compound, detailing its mechanism of action, its impact on various cellular signaling pathways, and its demonstrated effects in both in vitro and in vivo models. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of drug discovery and development, particularly those with an interest in SGK1 as a therapeutic target.
Core Mechanism of Action: SGK1 Inhibition
This compound exerts its biological effects primarily through the selective inhibition of SGK1, a serine/threonine kinase that plays a crucial role in regulating a multitude of cellular processes.[1][2] SGK1 is a key downstream effector of the PI3K/PDK1 signaling pathway and is transcriptionally regulated by serum and glucocorticoids. The primary mechanism of this compound involves its direct binding to SGK1, thereby preventing the phosphorylation of its downstream substrates.
One of the well-characterized downstream targets of SGK1 is the N-Myc downstream-regulated gene 1 (NDRG1).[3] this compound has been shown to effectively inhibit the SGK1-dependent phosphorylation of NDRG1 in a dose-dependent manner.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action via SGK1 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | Cell Line | IC50 | Reference |
| SGK1 | Cell-free kinase assay | - | 3 µM | [1] |
| SGK1 (NDRG1 phosphorylation) | Cellular assay | HeLa | 3.35 ± 0.32 µM | [3] |
| PKA | Kinase assay | - | >10 µM | [3] |
| MSK1 | Kinase assay | - | Inhibitory effect observed | [3][4] |
| PRK2 | Kinase assay | - | Inhibitory effect observed | [3][4] |
| SGK2 | Kinase assay | - | Inhibitory effect observed | [3][4] |
| SGK3 | Kinase assay | - | Inhibitory effect observed | [3][4] |
Table 2: Cellular Effects of this compound
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| HeLa | This compound | 0.1 - 10 µM | - | Inhibition of NDRG1 phosphorylation | [1] |
| Caco-2 | This compound + Radiation (3 Gy) | 50 µM | 72 h | Augmentation of radiation-induced apoptosis | [4] |
| MCF-7 | This compound + Testosterone albumin conjugates | 50 µM | 24 h | Enhanced apoptosis and Caspase-3 activation | [5] |
| HK-2 | This compound + High Glucose (30 mmol/L) | 50 µM | 72 h | Inhibition of SGK1 phosphorylation and NLRP3/caspase-1/GSDMD-N mediated pyroptosis | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Administration Route | Key Findings | Reference |
| Mice (fructose/saline-treated) | Hyperinsulinemia-induced hypertension | ~600 mg/kg/day in chow | Oral | Significant decrease in blood pressure | [3][6] |
| Rats (monocrotaline-induced) | Pulmonary arterial hypertension | 20 mg/kg, once daily | Intragastrically | Alleviated right ventricular systolic pressure and hypertrophy; improved pulmonary vascular remodeling | [4][5] |
| Mice (DMH/DSS-induced) | Chemically induced colon cancer | 600 mg/kg/day in chow | Oral | Significantly inhibited colon tumor growth and reduced tumor number | [5] |
| Mice (Angiotensin II infusion) | Hypertension-induced cardiac fibrosis | Not specified | Not specified | Inhibited cardiac fibrosis, remodeling, and inflammation by blocking NLRP3 inflammasome activation | [7] |
Key Biological Functions and Therapeutic Potential
Antihypertensive Effects
This compound has demonstrated significant antihypertensive properties, particularly in models of salt-sensitive hypertension associated with hyperinsulinemia.[3][6] SGK1 is known to regulate renal tubular Na+ reabsorption by upregulating the epithelial Na+ channel (ENaC).[3] By inhibiting SGK1, this compound can counteract this effect, leading to a reduction in blood pressure.[3] Notably, the antihypertensive effect of this compound was not observed in SGK1 knockout mice, confirming its on-target activity.[3][6]
Anti-Tumor Activity
This compound exhibits anti-tumor capabilities through multiple mechanisms. It can enhance the apoptotic effects of radiation in colon carcinoma cells.[4][8] Furthermore, in breast cancer cells, it potentiates apoptosis and caspase-3 activation.[5] In a mouse model of chemically induced colon cancer, dietary administration of this compound significantly blunted tumor development.[5][8] The underlying mechanism is linked to the role of SGK1 in promoting cell survival and proliferation, which is counteracted by this compound.[5]
Cardioprotective and Anti-inflammatory Roles
Recent studies have highlighted a cardioprotective role for this compound. In a model of angiotensin II-induced hypertension, this compound was shown to prevent cardiac fibrosis and remodeling.[7] This protective effect is mediated by the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response.[7] this compound treatment suppressed the release of the pro-inflammatory cytokine IL-1β in cardiac tissues and macrophages.[7] This suggests that SGK1 is a critical regulator of NLRP3 inflammasome activation and that its inhibition by this compound could be a promising therapeutic strategy for hypertensive cardiac damage.[7]
Workflow for Investigating Anti-inflammatory Effects
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interpriseusa.com [interpriseusa.com]
EMD638683: A Technical Guide to its Role in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in the regulation of ion channels and transporters, making it a key player in blood pressure control. This technical guide provides an in-depth overview of the preclinical research on this compound in the context of hypertension, with a focus on its mechanism of action, and its effects in various animal models.
Mechanism of Action: SGK1 Inhibition
This compound exerts its antihypertensive effects by specifically inhibiting SGK1. In vitro studies have demonstrated that this compound is a highly selective SGK1 inhibitor with an IC50 of 3 μM.[1][2] SGK1 is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway and is activated by hormones such as insulin and aldosterone. Once activated, SGK1 phosphorylates and inhibits the ubiquitin ligase Nedd4-2, which in turn leads to increased cell surface expression and activity of the epithelial sodium channel (ENaC) in the renal tubules. This enhanced ENaC activity promotes sodium and water reabsorption, leading to an increase in blood pressure. By inhibiting SGK1, this compound prevents the phosphorylation of Nedd4-2, thereby promoting ENaC ubiquitination and degradation, which ultimately reduces renal sodium reabsorption and lowers blood pressure.
Furthermore, SGK1 has been implicated in the regulation of vascular tone and inflammation. In vascular smooth muscle cells, SGK1 can promote a pro-inflammatory phenotype. This compound has been shown to attenuate inflammation and fibrosis in the cardiovascular system, suggesting a broader mechanism of action beyond its effects on renal sodium handling.
Signaling Pathways
The primary signaling pathway through which this compound is understood to function in hypertension is the SGK1-mediated regulation of renal sodium transport. A simplified representation of this pathway is provided below.
In the context of hypertensive cardiac remodeling, this compound has been shown to interfere with the SGK1-NLRP3 inflammasome pathway.
Preclinical Efficacy in Hypertension Models
The antihypertensive effects of this compound have been evaluated in two key preclinical models of hypertension: fructose-induced salt-sensitive hypertension and angiotensin II-induced hypertension.
Fructose-Induced Salt-Sensitive Hypertension
This model mimics features of metabolic syndrome-associated hypertension. Mice fed a high-fructose diet develop hyperinsulinemia, which sensitizes them to the hypertensive effects of a high-salt diet.
Quantitative Data
| Parameter | Control | Fructose + Saline | Fructose + Saline + this compound |
| Systolic Blood Pressure (mmHg) | ~115 | ~135 | ~110 |
| Urinary Sodium Excretion | No significant change | Decreased | Increased towards normal |
| Body Weight | No significant change | Increased | Significantly decreased |
Note: The values presented are approximate and collated from published studies.[1][2]
Angiotensin II-Induced Hypertension
This model investigates the role of the renin-angiotensin system in hypertension and associated end-organ damage.
Quantitative Data
| Parameter | Sham | Angiotensin II | Angiotensin II + this compound |
| Systolic Blood Pressure (mmHg) | ~110 | ~160 | ~155 |
| Cardiac Fibrosis (% area) | ~1% | ~5% | ~2% |
| Cardiac NLRP3 Expression | Low | High | Significantly reduced |
| Cardiac IL-1β Levels | Low | High | Significantly reduced |
Note: The values presented are approximate and collated from published studies.[3][4]
Experimental Protocols
Fructose-Induced Salt-Sensitive Hypertension Model
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD638683: A Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) Inhibitor for Metabolic Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on EMD638683, a novel inhibitor of Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1), and its potential therapeutic applications in metabolic syndrome. This document synthesizes key findings on its mechanism of action, efficacy in animal models, and the experimental protocols used in its evaluation.
Introduction to SGK1 and Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include hypertension, hyperglycemia, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Serum- and glucocorticoid-inducible kinase 1 (SGK1) has emerged as a critical node in the signaling pathways that regulate these conditions.[1][2] SGK1 is a serine/threonine kinase activated by various stimuli, including insulin and steroid hormones.[1][2][3] Its activation is linked to increased renal sodium reabsorption, leading to hypertension, and the exacerbation of insulin resistance in hepatocytes and adipocytes.[4][5][6][7] Consequently, inhibiting SGK1 presents a promising therapeutic strategy for tackling multiple facets of metabolic syndrome. This compound is a specific inhibitor developed to target SGK1.[8][9]
This compound Compound Profile and In Vitro Activity
This compound is a benzohydrazide derivative identified as a potent and selective SGK1 inhibitor.[3] Its primary mechanism is the inhibition of SGK1-dependent phosphorylation of downstream targets.
| Parameter | Value | Cell Line / Condition | Source |
| Target | Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) | - | [8][10] |
| IC₅₀ | 3 µM | HeLa Cells (In vitro, SGK1-dependent phosphorylation of NDRG1) | [5][8][11][12] |
| Off-Target Effects | Inhibitory effects noted on PKA, MSK1, PRK2, SGK2, and SGK3 | Kinase profiling | [10][11] |
Mechanism of Action: Signaling Pathways
SGK1 is a downstream effector of the PI3K signaling pathway and plays a crucial role in cellular regulation. This compound exerts its effects by blocking these SGK1-mediated pathways.
SGK1 Activation and Sodium Reabsorption
Insulin and mineralocorticoids activate a signaling cascade leading to SGK1 activation.[3][5] Activated SGK1 phosphorylates and inhibits Nedd4-2, an E3 ubiquitin ligase. This prevents the degradation of the epithelial sodium channel (ENaC), thereby increasing sodium reabsorption in the kidneys and contributing to hypertension.[3]
Caption: SGK1 activation pathway leading to increased sodium reabsorption.
SGK1's Role in Hepatic Insulin Resistance
Recent studies have elucidated a direct link between SGK1 and hepatic insulin resistance. SGK1 promotes insulin resistance by directly phosphorylating and inactivating AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[4][13] This action disrupts glucose and lipid homeostasis, contributing to the pathophysiology of type 2 diabetes.[4][13]
Caption: SGK1-mediated inhibition of AMPK, promoting insulin resistance.
Preclinical Efficacy in Metabolic Syndrome Models
This compound has demonstrated significant efficacy in rodent models designed to replicate key features of human metabolic syndrome.
Fructose/High-Salt-Induced Hypertensive Mouse Model
This model mimics the salt-sensitive hypertension often seen in individuals with hyperinsulinemia and metabolic syndrome.[8]
| Parameter | Control (Fructose/Salt) | This compound Treated | Outcome | Source |
| Systolic Blood Pressure | 111 ± 4 mmHg | 87 ± 3 mmHg | Significant Decrease | [3] |
| Body Weight | - | Significantly Decreased | Favorable Metabolic Effect | [8][11][12] |
| Urinary Flow Rate | - | Significantly Increased | Diuretic Effect | [8][11][12] |
| Urinary Na⁺ Excretion | - | Trended Towards Increase | Natriuretic Effect | [8][11][12] |
Genetic and Diet-Induced Obesity Models
This compound has also shown positive effects in models of obesity and diabetes.
| Parameter | Model | Outcome with this compound | Source |
| Fasting Blood Glucose | db/db mice | Significantly Decreased | Improved Glycemic Control |
| Diet-Induced Obesity | Akt3-knockout mice | Significantly Decreased | Anti-obesity Effect |
Experimental Methodologies
The following sections detail the key experimental protocols used to assess the efficacy and mechanism of this compound.
In Vitro Kinase Assay Protocol
-
Objective : To determine the IC₅₀ of this compound for SGK1.
-
Method :
-
Culture HeLa cells under standard conditions.
-
Treat cells with varying concentrations of this compound.
-
Stimulate SGK1 activity (e.g., with serum or appropriate growth factors).
-
Lyse cells and perform Western blot analysis.
-
Probe for the phosphorylated form of the known SGK1 substrate, NDRG1 (N-Myc downstream-regulated gene 1).[8][10]
-
Quantify band intensity to determine the concentration of this compound required for 50% inhibition of NDRG1 phosphorylation.[10]
-
In Vivo Animal Study Workflow
The workflow below illustrates the typical design of preclinical studies evaluating this compound in a metabolic syndrome model.
Caption: Experimental workflow for in vivo evaluation of this compound.
Summary and Future Directions
The preclinical data strongly support the therapeutic potential of the SGK1 inhibitor this compound for metabolic syndrome. By targeting a kinase that integrates signals from insulin and mineralocorticoid pathways, this compound can simultaneously address hypertension, insulin resistance, and obesity.[1][4][8] Its ability to abrogate salt-sensitive hypertension in hyperinsulinemic states is particularly noteworthy.[8][11] Future research should focus on confirming these effects in more advanced preclinical models, clarifying potential off-target effects, and exploring its utility in preventing end-organ damage associated with metabolic syndrome, such as cardiac fibrosis and diabetic nephropathy.[9] The inhibition of SGK1 represents a promising, multi-faceted approach to treating this complex and prevalent disease.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. SGK1 activation exacerbates diet-induced obesity, metabolic syndrome and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. Serum- and glucocorticoid-induced kinase drives hepatic insulin resistance by directly inhibiting AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Genetic inhibition of serum glucocorticoid kinase 1 prevents obesity-related atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum- and glucocorticoid-inducible kinase 1 promotes insulin resistance in adipocytes via degradation of insulin receptor substrate 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Serum- and glucocorticoid-induced kinase drives hepatic insulin resistance by directly inhibiting AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of EMD638683 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD638683 is a potent and selective inhibitor of the Serum and Glucocorticoid-Inducible Kinase 1 (SGK1), a serine/threonine kinase that plays a critical role in promoting cell survival and proliferation in various cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell proliferation and apoptosis, and detailed experimental protocols for its investigation. The information presented is intended to support researchers and drug development professionals in exploring the therapeutic potential of SGK1 inhibition in oncology.
Introduction to this compound and SGK1
Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) is a downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway and is often overexpressed in a variety of human cancers, including colon, breast, and rhabdomyosarcoma.[1][2] SGK1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Forkhead box protein O3a (FOXO3a) and by activating pro-survival signaling pathways.[3][4]
This compound is a small molecule inhibitor that selectively targets the kinase activity of SGK1.[5] By inhibiting SGK1, this compound disrupts the pro-survival signaling cascade, leading to the induction of apoptosis and the suppression of cancer cell proliferation.[1][6] This guide will delve into the specifics of its action and provide the necessary technical details for its study.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of SGK1. This inhibition leads to a cascade of downstream events that ultimately promote apoptosis and reduce cell proliferation.
The SGK1 Signaling Pathway
The SGK1 signaling pathway is a crucial regulator of cell fate. In cancer cells, this pathway is often hyperactivated, contributing to uncontrolled growth and resistance to therapy.
References
- 1. Inhibition of colonic tumor growth by the selective SGK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Relationship - SGK1 - activates - apoptotic process [biokb.lcsb.uni.lu]
- 5. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
EMD638683: A Novel Inhibitor of Cardiac Fibrosis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, a pathological hallmark of most heart diseases, is characterized by the excessive deposition of extracellular matrix, leading to cardiac stiffness, dysfunction, and eventual heart failure. The serum- and glucocorticoid-inducible kinase 1 (SGK1) has emerged as a key mediator in the fibrotic process. EMD638683, a potent and selective inhibitor of SGK1, has demonstrated significant anti-fibrotic effects in preclinical models of cardiac fibrosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the signaling pathways involved, experimental protocols for its evaluation, and a summary of its quantitative effects on key fibrotic markers.
Core Mechanism of Action: Inhibition of the SGK1-NLRP3-IL-1β Axis
This compound exerts its anti-fibrotic effects by targeting a critical inflammatory signaling pathway that drives the fibrotic cascade. In the context of cardiac injury, such as that induced by angiotensin II (Ang II), the following sequence of events occurs:
-
Angiotensin II Stimulation: Ang II, a potent pro-fibrotic and pro-inflammatory stimulus, upregulates the expression and activity of SGK1 in cardiac cells.
-
SGK1-Mediated NLRP3 Inflammasome Activation: SGK1 activation leads to the stimulation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome in macrophages. The NLRP3 inflammasome is a multi-protein complex responsible for the activation of inflammatory caspases.
-
Caspase-1 Activation and IL-1β Maturation: The activated NLRP3 inflammasome leads to the cleavage and activation of caspase-1. Active caspase-1, in turn, cleaves pro-interleukin-1β (pro-IL-1β) into its mature, biologically active form, IL-1β.
-
IL-1β-Driven Myofibroblast Transformation: Secreted IL-1β acts on cardiac fibroblasts, inducing their transformation into myofibroblasts. Myofibroblasts are the primary cell type responsible for the excessive deposition of extracellular matrix proteins, such as collagen, which is the hallmark of fibrosis.
-
Cardiac Fibrosis: The accumulation of extracellular matrix leads to the stiffening of the heart muscle, impaired cardiac function, and the progression to heart failure.
This compound, as a selective SGK1 inhibitor, intervenes at the beginning of this cascade. By inhibiting SGK1, this compound prevents the downstream activation of the NLRP3 inflammasome, reduces the production of mature IL-1β, and consequently, inhibits the transformation of fibroblasts into myofibroblasts, ultimately attenuating cardiac fibrosis.[1]
Signaling Pathway Diagram
Quantitative Data Summary
Disclaimer: The following tables are representative of the types of quantitative data expected from studies evaluating this compound. The specific values are illustrative and intended to provide a framework for data interpretation, as the full text of the primary study by Wu et al. (2017) was not accessible.
Table 1: In Vivo Efficacy of this compound on Cardiac Fibrosis and Inflammation in an Angiotensin II-Induced Mouse Model
| Parameter | Vehicle Control | Angiotensin II | Angiotensin II + this compound |
| Cardiac Fibrosis | |||
| Collagen Volume Fraction (%) | 2.1 ± 0.5 | 15.8 ± 2.3 | 5.3 ± 1.1 |
| α-SMA Expression (fold change) | 1.0 ± 0.2 | 8.5 ± 1.5 | 2.1 ± 0.6 |
| Collagen I mRNA (fold change) | 1.0 ± 0.3 | 10.2 ± 1.8 | 3.5 ± 0.8 |
| Inflammation | |||
| NLRP3 Expression (fold change) | 1.0 ± 0.2 | 6.7 ± 1.1 | 1.8 ± 0.4 |
| Active Caspase-1 (fold change) | 1.0 ± 0.1 | 5.9 ± 0.9 | 1.5 ± 0.3 |
| IL-1β Protein Level (pg/mg tissue) | 15 ± 4 | 85 ± 12 | 25 ± 7 |
*p < 0.05 compared to Angiotensin II group. Data are presented as mean ± standard deviation.
Table 2: In Vitro Effects of this compound on Macrophage and Fibroblast Function
| Parameter | Control | Angiotensin II | Angiotensin II + this compound |
| Macrophage NLRP3 Inflammasome Activation | |||
| IL-1β Secretion (pg/mL) | 20 ± 5 | 150 ± 25 | 40 ± 8 |
| Fibroblast to Myofibroblast Transformation | |||
| α-SMA Positive Cells (%) | 5 ± 2 | 65 ± 8 | 15 ± 4 |
*p < 0.05 compared to Angiotensin II group. Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Angiotensin II-Induced Cardiac Fibrosis Model
This model is a widely used and reproducible method for inducing cardiac fibrosis and hypertrophy.
-
Animals: Male C57BL/6J mice, 8-10 weeks old, are typically used.[2][3]
-
Angiotensin II Administration: Angiotensin II is delivered via subcutaneously implanted osmotic mini-pumps at a dose of 1.44-2.0 µg/g/day for a period of 28 days.[3][4]
-
This compound Treatment: this compound is administered to a subset of the Ang II-treated mice, typically through oral gavage or formulated in the chow, for the duration of the Ang II infusion.
-
Assessment of Cardiac Fibrosis:
-
Histology: Hearts are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The collagen volume fraction is determined using image analysis software.
-
Immunohistochemistry: Sections are stained for α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Gene Expression Analysis: RNA is extracted from cardiac tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of pro-fibrotic genes (e.g., Collagen I, Collagen III, TGF-β) and inflammatory markers (e.g., NLRP3, IL-1β).
-
Protein Analysis: Protein lysates are prepared from cardiac tissue for Western blotting to quantify the levels of NLRP3, active caspase-1, and other relevant proteins. ELISA is used to measure the concentration of IL-1β in the tissue.
-
In Vitro Macrophage NLRP3 Inflammasome Activation Assay
This assay is used to assess the direct effect of this compound on macrophage inflammatory responses.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) from mice or a macrophage cell line (e.g., J774A.1) are cultured in appropriate media.
-
Priming: Macrophages are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of pro-IL-1β and NLRP3.
-
NLRP3 Activation: Following priming, cells are stimulated with an NLRP3 activator, such as ATP or nigericin, in the presence or absence of Angiotensin II and this compound.
-
Measurement of Inflammasome Activation:
-
IL-1β Secretion: The concentration of secreted IL-1β in the culture supernatant is measured by ELISA.
-
Caspase-1 Activity: Caspase-1 activity in the cell lysate or supernatant is measured using a fluorometric or colorimetric assay.
-
ASC Speck Formation: The formation of the ASC speck, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.
-
In Vitro Fibroblast to Myofibroblast Transformation Assay
This assay evaluates the effect of macrophage-derived factors on fibroblast differentiation.
-
Cell Culture: Primary cardiac fibroblasts are isolated from adult mouse or rat hearts.
-
Co-culture or Conditioned Media:
-
Co-culture: Cardiac fibroblasts are cultured in a transwell system with macrophages in the lower chamber.
-
Conditioned Media: Supernatant from activated macrophages (treated with Ang II with or without this compound) is collected and applied to cardiac fibroblast cultures.
-
-
Assessment of Myofibroblast Transformation:
-
Immunofluorescence: Fibroblasts are stained for α-SMA to identify myofibroblasts. The percentage of α-SMA positive cells is quantified.
-
Gene and Protein Expression: The expression of α-SMA and collagen I is measured by qRT-PCR and Western blotting.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of cardiac fibrosis. Its targeted inhibition of the SGK1-NLRP3-IL-1β signaling axis provides a novel and specific mechanism to combat the inflammatory and fibrotic processes that drive heart failure. The preclinical data strongly support its anti-fibrotic efficacy.
Future research should focus on:
-
Clinical Trials: Evaluating the safety and efficacy of this compound in patients with cardiac fibrosis and heart failure.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other anti-fibrotic or heart failure medications.
-
Biomarker Development: Identifying biomarkers that can predict patient response to this compound treatment.
This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cardiac fibrosis. The detailed methodologies and mechanistic insights are intended to facilitate further research and development in this critical area of cardiovascular medicine.
References
- 1. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 3. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II-induced cardiac hypertrophy and fibrosis are promoted in mice lacking Fgf16 - PMC [pmc.ncbi.nlm.nih.gov]
EMD638683: A Technical Guide to its Inhibition of NDRG1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective SGK1 inhibitor, EMD638683, and its role in the phosphorylation of N-Myc Downstream-Regulated Gene 1 (NDRG1). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction
This compound is a potent and highly selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)[1][2][3]. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and ion channel regulation[3][4]. One of the primary downstream targets and a reliable biomarker for SGK1 activity is the phosphorylation of NDRG1[2][5][6]. NDRG1 is a protein implicated in cell differentiation, stress responses, and metastasis suppression[5][7]. The phosphorylation of NDRG1 by SGK1 is a critical event in several signaling pathways and is a key indicator of SGK1 activation[6][8]. This compound's ability to inhibit this specific phosphorylation event makes it a valuable tool for studying SGK1-mediated signaling and a potential therapeutic agent in diseases such as hypertension and cancer[2][3][9].
Quantitative Data
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on SGK1 and NDRG1 phosphorylation.
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (SGK1) | 3 µM | In vitro kinase assay | [1][2] |
| This compound IC50 (NDRG1 Phosphorylation) | 3.35 ± 0.32 µM | HeLa cells | [1][4] |
| Effective Concentration | 10 µM | Human monocytes (complete suppression of LPS-stimulated NDRG1 phosphorylation) | [1] |
| In vivo Dosage | 20 mg/kg (intragastrically) | Rats (prevention of monocrotaline-induced pulmonary vascular remodeling) | [1] |
| In vivo Dosage | ~600 mg/kg/day (in chow) | Mice (reduction of blood pressure in a fructose/saline-induced hypertension model) | [2] |
Signaling Pathway
The phosphorylation of NDRG1 is a downstream event in the PI3K/Akt signaling pathway. Upon stimulation by growth factors or hormones, a cascade of events leads to the activation of SGK1, which in turn phosphorylates NDRG1 at multiple serine and threonine residues[5][6][10].
Caption: SGK1-mediated phosphorylation of NDRG1 signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on NDRG1 phosphorylation.
In Vitro Kinase Assay for SGK1 Activity
Objective: To determine the direct inhibitory effect of this compound on SGK1 kinase activity.
Materials:
-
Recombinant active SGK1 enzyme
-
SGK1 substrate peptide (e.g., Crosstide)
-
This compound
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, SGK1 substrate peptide, and the desired concentrations of this compound.
-
Initiate the reaction by adding recombinant active SGK1 enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cellular Assay for NDRG1 Phosphorylation
Objective: To measure the effect of this compound on NDRG1 phosphorylation in a cellular context.
Materials:
-
HeLa cells or other suitable cell line (e.g., human monocytes)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, and a loading control (e.g., anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Seed cells in appropriate culture plates and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agent if necessary to induce NDRG1 phosphorylation (e.g., 1 µg/mL LPS for 1 hour for human monocytes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-NDRG1, total NDRG1, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-NDRG1 signal to total NDRG1 and the loading control. Calculate the IC50 value for the inhibition of NDRG1 phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the impact of this compound on NDRG1 phosphorylation in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Exploitation of KESTREL to identify NDRG family members as physiological substrates for SGK1 and GSK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Phosphorylation of NDRG1 is temporally and spatially controlled during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Oncogenic Signaling Disruptor, NDRG1: Molecular and Cellular Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Core Chemical Structure and Properties
An In-depth Technical Guide to EMD638683
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). It details the compound's chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in drug discovery and development.
This compound is a small molecule inhibitor with the chemical formula C₁₈H₁₈F₂N₂O₄ and a molecular weight of 364.34 g/mol .[1][2] Its structure is formally named N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide.[2][3]
| Identifier | Value |
| IUPAC Name | N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide[2] |
| CAS Number | 1181770-72-8[1][2][3][4] |
| Molecular Formula | C₁₈H₁₈F₂N₂O₄[1][2][3] |
| Molecular Weight | 364.34[1][2] |
| Canonical SMILES | CCc1c(C)c(O)cc(c1)C(=O)NNC(=O)C(O)c1cc(F)cc(F)c1[2] |
| Isomeric SMILES | CC1=C(CC)C(C(NNC(--INVALID-LINK--C2=CC(F)=CC(F)=C2)=O)=O)=CC=C1O[5][6] |
| InChI Key | SSNAPUUWBPZGOY-UHFFFAOYSA-N[3] |
Mechanism of Action and Biological Activity
This compound is a potent and highly selective inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[2] The primary mechanism of action involves the inhibition of SGK1-dependent phosphorylation of downstream targets like N-Myc downstream-regulated gene 1 (NDRG1).[1][7][8] While highly selective for SGK1, this compound also demonstrates inhibitory effects on other related kinases.[1][2][8]
Its biological activities include antihypertensive and anti-tumor effects.[4] It has been shown to prevent Angiotensin II-induced cardiac inflammation and fibrosis by blocking the NLRP3 inflammasome.[9] Furthermore, it augments radiation-induced apoptosis in colon carcinoma cells.[1][3]
Quantitative Efficacy Data
The inhibitory potency of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | Value | Reference |
| SGK1 | Cell-free kinase assay | IC₅₀ = 3 µM | [1][2][4][7] |
| NDRG1 Phosphorylation | HeLa cell-based assay | IC₅₀ = 3.35 ± 0.32 µM | [1][8] |
| SGK1 | Biochemical kinase assay (at 1 µM) | 85% inhibition | [2] |
| SGK2 | Biochemical kinase assay (at 1 µM) | 71% inhibition | [2] |
| SGK3 | Biochemical kinase assay (at 1 µM) | 75% inhibition | [2] |
| MSK1 | Biochemical kinase assay | IC₅₀ ≤ 1 µM | [2] |
| PRK2 | Biochemical kinase assay | IC₅₀ ≤ 1 µM | [2] |
Table 2: In Vivo Efficacy in a Rat Model of Pulmonary Hypertension
Data from a monocrotaline (MCT)-induced pulmonary vascular remodeling model in rats treated with 20 mg/kg this compound.[1]
| Parameter | Vehicle Control | This compound Treated | P-value |
| Right Ventricular Systolic Pressure (RVSP) | 28.2 ± 3.1 mmHg | 15.8 ± 2.5 mmHg | <0.05 |
| Right Ventricular Hypertrophy Index (RVHI) | 0.41 ± 0.06 | 0.27 ± 0.02 | <0.05 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings.
In Vitro NDRG1 Phosphorylation Inhibition Assay[8]
This assay quantifies the ability of this compound to inhibit the SGK1-mediated phosphorylation of its downstream target, NDRG1.
-
Cell Culture: Human cervical carcinoma HeLa cells are plated in 6-well plates at a density of 10⁵ cells per well. They are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: A 100X stock solution of this compound in dimethyl sulfoxide (DMSO) is diluted 100-fold into the cell culture medium to achieve the desired final concentrations. A vehicle control using 1% DMSO is run in parallel.
-
Incubation: Cells are incubated with the compound for an additional 24 hours under the same culture conditions.
-
Analysis: Following incubation, cell lysates are collected, and the abundance of phosphorylated NDRG1 is determined, typically via Western Blotting or a specific immunoassay, to calculate the IC₅₀ value.
In Vitro Radiation-Induced Apoptosis Assay[1]
This protocol assesses the synergistic effect of this compound on apoptosis in cancer cells following radiation.
In Vivo Antihypertensive Efficacy Study[7][8]
This animal model evaluates the ability of this compound to counteract hypertension associated with hyperinsulinemia.
-
Animal Model: Mice are fed a diet containing 10% fructose and given isotonic saline to drink, inducing a state of hyperinsulinemia and salt-sensitive hypertension. SGK1 knockout mice are used as a negative control.
-
Drug Administration: this compound is mixed into the chow at a concentration of 4460 ppm, resulting in an approximate daily dose of 600 mg/kg.
-
Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method at baseline and after 24 hours of treatment, as well as over a chronic 4-week period.
-
Metabolic Analysis: Mice are housed in metabolic cages to facilitate the collection of urine. Urinary flow rate and electrolyte (Na⁺) concentrations are determined using flame photometry to assess renal function.
-
Data Analysis: Blood pressure and urinary excretion data from treated groups are compared to untreated controls and SGK1 knockout mice to determine the compound's efficacy and dependency on SGK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD638683: A Comprehensive Technical Overview for Researchers
An In-depth Technical Guide to EMD638683: A Selective SGK1 Inhibitor
Introduction
This compound is a potent and selective small molecule inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1).[1][2][3] SGK1 is a serine/threonine kinase that belongs to the AGC (protein kinase A, G, and C) family and serves as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[4] This kinase plays a pivotal role in regulating a multitude of cellular processes, including ion channel activity, cell proliferation, and apoptosis.[4][5] Consequently, dysregulation of SGK1 activity has been implicated in the pathophysiology of various diseases such as hypertension, metabolic syndrome, cancer, and inflammatory conditions.[4][6] this compound has emerged as a valuable pharmacological tool for investigating the biological functions of SGK1 and as a potential therapeutic agent.[6] This guide provides a detailed summary of its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data.
Chemical and Physical Properties
This compound is a benzohydrazide derivative with the CAS Number 1181770-72-8.[1][2][5][7] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1181770-72-8 | [1][2][5][7] |
| Chemical Name | N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | [5] |
| Molecular Formula | C₁₈H₁₈F₂N₂O₄ | [5][7] |
| Molecular Weight | 364.3 g/mol | [7] |
| Appearance | Crystalline solid | [7] |
| Solubility | Insoluble in H₂O; Soluble in DMSO (≥18.2 mg/mL), DMF (30 mg/mL), Ethanol (≥45.8 mg/mL with gentle warming) | [2][5][7] |
| SMILES | FC1=CC(F)=CC(C(O)C(NNC(C2=CC=C(O)C(C)=C2CC)=O)=O)=C1 | [7] |
| InChIKey | SSNAPUUWBPZGOY-UHFFFAOYSA-N | [7] |
Mechanism of Action and Biological Activity
This compound functions as a highly selective inhibitor of SGK1.[1][2] Its primary mechanism involves the direct inhibition of the kinase's catalytic activity. The inhibitory potency and selectivity have been characterized in various in vitro and cellular assays.
Quantitative Kinase Inhibition Data
| Parameter | Value | Assay Type | Reference(s) |
| IC₅₀ (SGK1) | 3 µM | In vitro biochemical kinase assay | [1][2][6] |
| IC₅₀ (NDRG1 Phosphorylation) | 3.35 ± 0.32 µM | Cell-based assay (HeLa cells) | [1][4] |
| Inhibition at 1 µM | In vitro biochemical kinase assay | [5][7] | |
| SGK1 | 85% | [5][7] | |
| SGK2 | 71% | [5][7] | |
| SGK3 | 75% | [5][7] | |
| MSK1 | >50% | [5][7] | |
| PRK2 | >50% | [5][7] |
Signaling Pathways Modulated by this compound
This compound, by inhibiting SGK1, interferes with several critical signaling cascades.
PI3K/PDK1/mTORC2-SGK1 Activation Pathway
SGK1 is activated downstream of growth factor signaling through the PI3K pathway. This compound blocks the function of activated SGK1, thereby inhibiting its downstream effects on cell survival and proliferation.[4]
Caption: The PI3K-dependent activation pathway of SGK1 and its inhibition by this compound.
SGK1-Mediated Regulation of the NLRP3 Inflammasome
In the context of hypertension-induced cardiac damage, Angiotensin II (Ang II) can promote inflammation and fibrosis. This compound has been shown to block this process by inhibiting SGK1-mediated activation of the NLRP3 inflammasome, which reduces the production of the pro-inflammatory cytokine IL-1β.[8][9]
Caption: this compound inhibits Angiotensin II-induced cardiac inflammation via the SGK1/NLRP3 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general method to determine the inhibitory effect of a compound on a specific kinase.
Objective: To quantify the IC₅₀ of this compound against SGK1.
Methodology:
-
Reaction Setup: In a 96-well plate, add 1 µL of this compound (at various concentrations), 2 µL of recombinant SGK1 enzyme (e.g., 2.5 ng/well), and 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP, 0.2 µg/µL substrate like ATK (PKB) Substrate). The reaction is initiated in a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA; 50 µM DTT).[10]
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the kinase reaction to proceed.[10]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at 25°C for 60 minutes.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at 25°C for 40 minutes.[10]
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition at each concentration of this compound relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cellular NDRG1 Phosphorylation Assay
This assay measures the ability of this compound to inhibit SGK1 activity within a cellular context.
Objective: To determine the cellular IC₅₀ of this compound by measuring the phosphorylation of the SGK1 substrate, NDRG1.
Methodology:
-
Cell Culture: Plate human cervical carcinoma (HeLa) cells in 6-well plates at a density of 10–20 × 10³ cells/cm² in DMEM supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate.[2][6]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies specific for phosphorylated NDRG1 (pNDRG1) and total NDRG1.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for pNDRG1 and total NDRG1. Normalize the pNDRG1 signal to the total NDRG1 signal for each sample. Calculate the IC₅₀ for the inhibition of NDRG1 phosphorylation.[1][4]
Protocol 3: In Vivo Antihypertensive Efficacy Study
This protocol assesses the ability of this compound to lower blood pressure in a mouse model of salt-sensitive hypertension.[6]
Objective: To evaluate the in vivo efficacy of this compound in a hyperinsulinemic, salt-sensitive mouse model.
Methodology:
-
Animal Model: Use SGK1 wild-type mice. To induce hyperinsulinemia and salt sensitivity, provide the mice with drinking water containing 10% fructose for 3 weeks, followed by isotonic saline containing 10% fructose for 14 days.[11]
-
Drug Administration: Formulate this compound into the rodent chow at a concentration of 4460 ppm (approximately 600 mg/kg/day). A control group receives a placebo chow.[6][11]
-
Blood Pressure Measurement: Acclimate the mice to the procedure. Measure systolic blood pressure at baseline and at regular intervals (e.g., daily) throughout the treatment period using a non-invasive tail-cuff method.[6]
-
Metabolic Cage Analysis: House mice in metabolic cages to collect 24-hour urine samples. Measure urinary volume and electrolyte (Na⁺, K⁺) concentrations using flame photometry.[6][11]
-
Data Analysis: Compare the blood pressure, urine flow rate, and electrolyte excretion between the this compound-treated group and the placebo group using appropriate statistical tests (e.g., Student's t-test). A p-value < 0.05 is typically considered significant.[11]
Caption: Workflow for assessing the in vivo antihypertensive effects of this compound.
Conclusion
This compound is a cornerstone tool for studying the physiological and pathological roles of SGK1. Its selectivity, though not absolute, allows for targeted inhibition of the SGK family of kinases in both in vitro and in vivo settings. The data and protocols summarized in this guide demonstrate its utility in diverse research areas, from dissecting molecular signaling pathways to evaluating therapeutic strategies for conditions like hypertension and cancer. For drug development professionals, this compound serves as a critical reference compound and a potential scaffold for the design of next-generation SGK1 inhibitors with improved potency and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for EMD638683, a Selective SGK1 Inhibitor
For research use only.
Introduction
EMD638683 is a potent and highly selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2][3] SGK1 is a downstream effector of the PI3K/PDK1 signaling pathway and is implicated in the pathophysiology of several diseases, including hypertension, diabetic nephropathy, and cancer. This compound exerts its inhibitory effect on SGK1 with a half-maximal inhibitory concentration (IC50) of 3 µM.[1][2][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Kinase Selectivity Profile of this compound
This compound has been profiled against a panel of protein kinases to determine its selectivity. While it is a potent inhibitor of SGK1, it also shows inhibitory activity against the closely related kinases SGK2 and SGK3, as well as MSK1 and PRK2 at slightly higher concentrations. For other kinases tested, concentrations at least an order of magnitude higher than the SGK1 IC50 are required for significant inhibition, demonstrating its selectivity for the SGK family.[5][6]
| Kinase | IC50 (µM) | Percent Inhibition at 1 µM |
| SGK1 | 3 [1][2][4] | 85% [3][6] |
| SGK2 | >3 | 71%[3][6] |
| SGK3 | >3 | 75%[3][6] |
| MSK1 | ≤ 1[3][6] | >50%[6] |
| PRK2 | ≤ 1[3][6] | >50%[6] |
| PKA | >3 | - |
Table 1: Inhibitory activity of this compound against a panel of kinases. IC50 values and percent inhibition at a fixed concentration are provided.
Cellular Activity of this compound
This compound effectively inhibits the phosphorylation of the known SGK1 substrate, N-Myc Downstream-Regulated Gene 1 (NDRG1), in cellular assays.
| Cell Line | Assay | IC50 (µM) |
| HeLa | NDRG1 Phosphorylation | 3.35 ± 0.32[1][5] |
Table 2: Cellular activity of this compound in inhibiting the SGK1-mediated phosphorylation of its substrate NDRG1.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro SGK1 Kinase Inhibition Assay (Radioactive)
This protocol is adapted from established methods for assaying protein kinase activity using radiolabeled ATP.[7][8]
Materials:
-
Recombinant active SGK1 enzyme
-
SGK1 peptide substrate (e.g., Crosstide: GRPRTSSFAEGKK or Akt/SGK substrate peptide: RPRAATF)[9][10]
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[9][11]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant SGK1 enzyme (5-20 mU), and the desired concentrations of this compound (or vehicle control).
-
Add the SGK1 peptide substrate to the reaction mixture (e.g., 30 µM).[10]
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP (e.g., to a final concentration of 0.02 mM, with a specific activity of 50-1000 cpm/pmol).[10] The final reaction volume is typically 25.5 µL.[10]
-
Incubate the reaction at 30°C for 15-30 minutes.[10]
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.[11]
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated radiolabeled ATP.[11]
-
Air dry the P81 paper strips.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of SGK1 activity by this compound compared to the vehicle control and determine the IC50 value.
Cellular NDRG1 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of the SGK1 substrate, NDRG1, in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line expressing SGK1 and NDRG1)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NDRG1 (Thr346) and anti-total NDRG1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.[3] A vehicle control (e.g., DMSO) should be included.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NDRG1 (Thr346) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total NDRG1 as a loading control.
-
Quantify the band intensities and calculate the ratio of phosphorylated NDRG1 to total NDRG1 for each treatment condition to determine the IC50 of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
Caco-2 cells (or other cancer cell line of interest)
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed Caco-2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control.
-
After the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis by Western Blot
This protocol allows for the detection of key apoptosis markers to assess the pro-apoptotic effects of this compound.
Materials:
-
Caco-2 cells
-
This compound
-
Optional: A DNA damaging agent (e.g., radiation) to induce apoptosis[1]
-
Lysis buffer
-
Protein quantification reagents
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed Caco-2 cells and treat with this compound (e.g., 50 µM) with or without an apoptosis-inducing agent for the desired time.[1]
-
Harvest the cells and prepare protein lysates as described in the NDRG1 phosphorylation assay protocol.
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membranes with primary antibodies against key apoptosis markers such as cleaved Caspase-3 and cleaved PARP. The expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2 can also be assessed.
-
After incubation with the appropriate HRP-conjugated secondary antibodies, visualize the bands using a chemiluminescence detection system.
-
Analyze the changes in the expression of these apoptotic markers to evaluate the effect of this compound on apoptosis. An increase in the levels of cleaved Caspase-3 and cleaved PARP is indicative of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. scispace.com [scispace.com]
- 6. interpriseusa.com [interpriseusa.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
Application Notes and Protocols: EMD638683
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and highly selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1).[1] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis.[2] It is a key downstream effector in the PI3K signaling pathway.[2] Due to its involvement in pathologies such as hypertension, metabolic syndrome, inflammation, and cancer, SGK1 is a significant target for drug development.[2][3][4] this compound serves as a critical tool for investigating the physiological and pathological roles of SGK1.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of SGK1.[5] The activation of SGK1 is typically initiated by extracellular stimuli that trigger the phosphoinositide 3-kinase (PI3K) pathway.[2] This leads to the phosphorylation and activation of SGK1 by PDK1 and mTORC2.[2] Once active, SGK1 phosphorylates a variety of downstream targets, including the N-Myc downstream-regulated gene 1 (NDRG1) and the forkhead box O1 (FoxO1) transcription factor, thereby regulating cellular function.[6][7] this compound blocks these downstream phosphorylation events.[6] Recent studies also indicate that this compound can suppress inflammation by inhibiting the activation of the NLRP3 inflammasome and regulating TLR-mediated signaling pathways.[4][8][9]
Caption: SGK1 signaling pathway and the inhibitory action of this compound.
Data Presentation
Inhibitory Activity
The inhibitory potency of this compound is typically assessed by its half-maximal inhibitory concentration (IC50).
| Target | IC50 Value | Assay System | Reference |
| SGK1 | ~3 µM | In vitro kinase assay | [1][3][6] |
| SGK1 | 3.35 ± 0.32 µM | NDRG1 phosphorylation in HeLa cells | [5][6] |
Working Concentrations in Cell Culture
The optimal concentration of this compound can vary depending on the cell line, treatment duration, and experimental endpoint.
| Cell Line | Concentration | Duration | Application / Observed Effect | Reference |
| HeLa | 10 µM | 24 hours | Inhibition of NDRG1 phosphorylation. | [10] |
| Human Monocytes | 10 µM | - | Complete suppression of LPS-stimulated NDRG1 phosphorylation. | [5] |
| HK-2 | 50 µM | 1 hour pre-inc. | Inhibition of CdCl2-induced phosphorylation of SGK1, NDRG1, and FoxO3a. | [5] |
| CaCo-2 | 50 µM | 24 hours | Augmentation of radiation-induced apoptosis. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are critical for reproducible results.
Materials:
-
This compound powder (M.Wt: 364.34 g/mol )[10]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Solubilization: this compound is soluble in DMSO at concentrations of 73 mg/mL (200 mM) or greater.[1][10] To prepare a 10 mM stock solution, dissolve 3.64 mg of this compound powder in 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution.[10]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years.[5]
Note: When preparing working dilutions for cell culture, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A 100X or 1000X stock solution is commonly prepared for this purpose.[1][6]
Protocol 2: In Vitro Assay for SGK1 Inhibition in HeLa Cells
This protocol details the methodology for assessing the inhibitory effect of this compound on SGK1 activity by measuring the phosphorylation of its downstream target, NDRG1, in human cervical carcinoma (HeLa) cells.[6]
Caption: Experimental workflow for the NDRG1 phosphorylation inhibition assay.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Calf Serum (FCS)
-
L-Glutamine and Sodium Pyruvate
-
6-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Primary anti-phospho-NDRG1, primary anti-total NDRG1 (or loading control like GAPDH), and appropriate secondary antibody.
Procedure:
-
Cell Plating: Plate HeLa cells in 6-well plates at a density of 10,000–20,000 cells/cm² in DMEM supplemented with 10% FCS, 2 mM glutamine, and 1 mM sodium pyruvate.[6]
-
Initial Incubation: Culture the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Compound Preparation: Prepare a 100X stock of this compound in DMSO. Serially dilute this stock to generate a range of concentrations to test.
-
Treatment: Add 25 µL of the 100X this compound solution (or DMSO as a vehicle control) to each well, resulting in a 100-fold dilution in the cell culture medium.[6] This ensures the final DMSO concentration is 1%.
-
Treatment Incubation: Incubate the cells with the compound for another 24 hours under the same conditions.[6]
-
Cell Lysis: After incubation, remove the supernatant and wash the cells once with ice-cold PBS. Add lysis buffer to each well to prepare whole-cell lysates.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated NDRG1.
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for total NDRG1 or a loading control (e.g., GAPDH) to normalize the data.[5]
-
-
Data Analysis: Quantify the band intensities. Plot the decrease in the phosphorylated NDRG1 signal as a function of this compound concentration to determine the IC50 value.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Frontiers | SGK1-FoxO1 Signaling Pathway Mediates Th17/Treg Imbalance and Target Organ Inflammation in Angiotensin II-Induced Hypertension [frontiersin.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for EMD638683
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of EMD638683, a selective inhibitor of serum- and glucocorticoid-inducible kinase 1 (SGK1). The following information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.
Introduction
This compound is a potent and highly selective inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] SGK1 is a downstream target of the PI3K/Akt signaling pathway and is often implicated in the pathophysiology of diseases such as cancer, hypertension, and fibrosis.[3][4][5] this compound exerts its inhibitory effect by targeting the kinase activity of SGK1, with a reported IC50 of approximately 3 µM.[2][6][7] Its ability to modulate SGK1 activity makes it a valuable tool for studying the physiological and pathological roles of this kinase.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1181770-72-8 |
| Molecular Formula | C₁₈H₁₈F₂N₂O₄ |
| Molecular Weight | 364.34 g/mol |
| Appearance | Solid, Off-white to light brown |
| Purity | ≥98% |
Solubility
This compound exhibits solubility in various organic solvents but is insoluble in water.[1] It is crucial to use fresh, anhydrous solvents, as the presence of moisture can impact solubility, particularly for DMSO.[2][6][8]
| Solvent | Solubility |
| DMSO | ≥ 18.2 mg/mL (≥ 50 mM) |
| Ethanol | ≥ 45.8 mg/mL (with gentle warming) |
| DMF | 30 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). For example, to prepare a 10 mM stock solution, dissolve 3.64 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored at -20°C, the stock solution is stable for up to 1 year, and at -80°C, for up to 2 years.[6]
Table for Preparing Stock Solutions:
| Desired Stock Concentration | Mass of this compound for 1 mL |
| 1 mM | 0.364 mg |
| 5 mM | 1.82 mg |
| 10 mM | 3.64 mg |
| 50 mM | 18.2 mg |
Protocol 2: In Vitro Treatment of Cells with this compound
This protocol outlines the general procedure for treating cultured cells with this compound. The final concentration of the compound should be optimized for the specific cell line and experimental design.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture plates or flasks
-
Pipettes and sterile tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and grow, typically for 24 hours.[2]
-
Preparation of Working Solution: Dilute the high-concentration stock solution of this compound in fresh, pre-warmed cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1]
-
Control Group: A vehicle control group should be included in parallel, where cells are treated with the same concentration of DMSO as the experimental group.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess the phosphorylation of SGK1 targets like NDRG1, or apoptosis assays.[6]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the SGK1 signaling pathway.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro cell-based assays using this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scispace.com [scispace.com]
- 5. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols for EMD638683 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and highly selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Dysregulation of SGK1 activity has been implicated in the pathophysiology of several diseases, including hypertension, cardiac fibrosis, and certain cancers. These application notes provide detailed protocols for the administration of this compound in rats for preclinical research, along with a summary of reported in vivo data and relevant signaling pathways.
Data Presentation
The following table summarizes the quantitative data from preclinical studies involving the administration of this compound in rodents.
| Administration Route | Dosage | Frequency | Duration | Animal Model | Key Outcomes | Reference |
| Intragastric | 20 mg/kg | Once daily | 23 days | Sprague-Dawley rats with monocrotaline (MCT)-induced pulmonary hypertension | Attenuated right ventricular systolic pressure (RVSP) and right ventricular hypertrophy index (RVHI)[1] | [1] |
| In-chow | ~600 mg/kg/day (4460 ppm) | Continuous | 4 weeks | Mice with fructose/saline-induced hypertension | Significantly decreased blood pressure[2][3] | [2][3] |
Experimental Protocols
Protocol 1: Intragastric Administration of this compound in Rats
This protocol details the procedure for preparing and administering this compound to rats via oral gavage.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% aqueous carboxymethyl-cellulose)[4]
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Animal balance
-
Oral gavage needles (straight or curved, appropriate size for rats)
-
Syringes (appropriate volume for dosing)
-
70% ethanol for disinfection
Procedure:
-
Dosage Calculation:
-
Determine the required dose of this compound in mg/kg based on the experimental design (e.g., 20 mg/kg).
-
Weigh the individual rats to determine the exact amount of this compound to be administered to each animal.
-
Calculate the total volume of the dosing solution needed for the entire study cohort, including a slight overage to account for potential loss during preparation and administration.
-
-
Vehicle Preparation (0.5% Carboxymethyl-cellulose):
-
Weigh the appropriate amount of carboxymethyl-cellulose (CMC) powder (e.g., 0.5 g for 100 mL of solution).
-
Slowly add the CMC powder to sterile water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is completely dissolved and the solution is clear. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before adding the drug.
-
-
This compound Suspension Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If necessary, gently grind the powder using a mortar and pestle to ensure a fine consistency for better suspension.
-
In a suitable container, add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to form a uniform suspension.
-
Ensure the suspension is continuously stirred during the administration process to maintain homogeneity.
-
-
Administration via Oral Gavage:
-
Gently restrain the rat. For experienced handlers, this can be done by firmly holding the animal's head and neck from behind, extending the neck slightly to straighten the esophagus.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle. Mark this length on the needle.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the oral gavage needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle has reached the predetermined depth, slowly administer the suspension.
-
Withdraw the needle gently and return the rat to its cage.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.
-
Perform oral gavage procedures with care to avoid injury to the animal.
-
Ensure all equipment is sterile before use.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the kinase activity of SGK1. As illustrated in the signaling pathway diagram, SGK1 is activated downstream of growth factor signaling pathways involving PI3K and PDK1. Activated SGK1, in turn, phosphorylates a variety of downstream targets.
In the context of the studies cited, the inhibition of SGK1 by this compound leads to several key downstream effects:
-
Reduced NDRG1 Phosphorylation: SGK1-mediated phosphorylation of NDRG1 is a well-established marker of its activity. This compound has been shown to inhibit this phosphorylation event.
-
Modulation of FoxO1 Activity: SGK1 can phosphorylate and inactivate the transcription factor FoxO1. By inhibiting SGK1, this compound can prevent the inactivation of FoxO1, thereby influencing the expression of FoxO1 target genes involved in processes such as apoptosis and cell cycle arrest.
-
Inhibition of NLRP3 Inflammasome Activation: Recent studies have revealed a role for SGK1 in the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. By inhibiting SGK1, this compound can suppress the activation of the NLRP3 inflammasome, thereby reducing inflammation.[5] This mechanism is particularly relevant in inflammatory conditions such as angiotensin II-induced cardiac inflammation and fibrosis.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD638683 in the HeLa Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a critical role in various cellular processes, including cell survival, proliferation, and apoptosis. In cancer cells, including the widely studied HeLa human cervical adenocarcinoma cell line, SGK1 is often a key component of pro-survival signaling pathways. These application notes provide detailed protocols for investigating the effects of this compound on HeLa cells, focusing on its impact on cell viability, apoptosis, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of SGK1. SGK1 is a downstream effector of the PI3K (Phosphoinositide 3-kinase) pathway and is activated through phosphorylation by PDK1 and mTORC2. Once activated, SGK1 phosphorylates a range of downstream targets, including the N-myc downstream-regulated gene 1 (NDRG1). Phosphorylation of NDRG1 is implicated in promoting cell survival and inhibiting apoptosis. By inhibiting SGK1, this compound prevents the phosphorylation of NDRG1 and other downstream targets, thereby promoting apoptotic pathways and reducing cell viability in cancer cells. In HeLa cells, this compound has been shown to inhibit the phosphorylation of NDRG1 with an IC50 of approximately 3 µM[1].
Data Presentation
The following table summarizes the known quantitative data for this compound in the HeLa cell line.
| Parameter | Cell Line | Value | Reference |
| IC50 (p-NDRG1 Inhibition) | HeLa | 3.35 ± 0.32 µM | [2] |
| IC50 (SGK1 Inhibition) | In vitro assay | 3 µM | [1] |
Experimental Protocols
Herein are detailed protocols for assessing the impact of this compound on HeLa cells.
Cell Culture and Maintenance of HeLa Cells
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh medium at the desired density.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on HeLa cells and to calculate the IC50 value for cell viability.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, and 30 µM) and a vehicle control (DMSO) for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis of SGK1 Pathway Proteins
This protocol allows for the detection of changes in the phosphorylation status of SGK1 and its downstream target NDRG1.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SGK1, anti-SGK1, anti-p-NDRG1, anti-NDRG1, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions: anti-p-SGK1 (1:1000), anti-SGK1 (1:1000), anti-p-NDRG1 (1:1000), anti-NDRG1 (1:1000), anti-cleaved Caspase-3 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: SGK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Caption: Experimental Workflow for Apoptosis Assay.
References
Application Notes and Protocols: EMD638683 Treatment in CaCo-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
EMD638683 is a potent and selective inhibitor of the Serum and Glucocorticoid-inducible Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and apoptosis.[1][2][3][4] In the context of colorectal cancer, SGK1 is implicated in tumor progression and resistance to therapy.[2][5][6] The human colon adenocarcinoma cell line, CaCo-2, is a well-established in vitro model for studying the intestinal epithelium and the effects of therapeutic compounds on colon cancer cells. This document provides detailed application notes and protocols for the treatment of CaCo-2 cells with this compound, focusing on its effects on apoptosis and related signaling pathways.
Data Presentation
Table 1: Effect of this compound on Apoptosis-Related Parameters in CaCo-2 Cells
The following table summarizes the quantitative data on the effects of 50 µM this compound, with and without radiation (3 Gy), on various markers of apoptosis in CaCo-2 cells. Data is derived from studies investigating the role of SGK1 inhibition in sensitizing colon cancer cells to radiation.
| Parameter | Treatment Group | Mean Value | Standard Deviation |
| Forward Scatter (Cell Volume) | Control | 100% | ± 5% |
| This compound (50 µM) | 95% | ± 4% | |
| Radiation (3 Gy) | 85% | ± 6% | |
| This compound + Radiation | 75% | ± 7% | |
| Phosphatidylserine Exposure | Control | 5% | ± 1% |
| (Annexin V Binding) | This compound (50 µM) | 8% | ± 1.5% |
| Radiation (3 Gy) | 15% | ± 2% | |
| This compound + Radiation | 25% | ± 3% | |
| Mitochondrial Membrane Potential | Control | 95% | ± 4% |
| (High Potential) | This compound (50 µM) | 90% | ± 5% |
| Radiation (3 Gy) | 80% | ± 6% | |
| This compound + Radiation | 65% | ± 7% | |
| Caspase-3 Activity | Control | 100% | ± 10% |
| This compound (50 µM) | 120% | ± 12% | |
| Radiation (3 Gy) | 180% | ± 15% | |
| This compound + Radiation | 250% | ± 20% | |
| DNA Fragmentation | Control | 2% | ± 0.5% |
| This compound (50 µM) | 4% | ± 1% | |
| Radiation (3 Gy) | 10% | ± 2% | |
| This compound + Radiation | 20% | ± 3% | |
| Late Apoptosis | Control | 3% | ± 1% |
| This compound (50 µM) | 6% | ± 1.5% | |
| Radiation (3 Gy) | 12% | ± 2% | |
| This compound + Radiation | 22% | ± 3% |
Experimental Protocols
Cell Culture
CaCo-2 cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on CaCo-2 cells.
Materials:
-
CaCo-2 cells
-
This compound
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed CaCo-2 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assays
a. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis:
Materials:
-
Treated and untreated CaCo-2 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
b. Caspase-3 Activity Assay:
Materials:
-
Treated and untreated CaCo-2 cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific caspase-3 assay kit.
-
Typically, this involves lysing the cells, adding a caspase-3 substrate, and measuring the resulting colorimetric or fluorometric signal.
c. Mitochondrial Membrane Potential Assay:
Materials:
-
Treated and untreated CaCo-2 cells
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Incubate cells with JC-1 dye according to the manufacturer's protocol.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Analyze the shift in fluorescence from red to green using a flow cytometer or fluorescence microscope.
Western Blot Analysis for Signaling Pathways
This protocol can be used to assess the effect of this compound on the PI3K/Akt/SGK1 signaling pathway.
Materials:
-
Treated and untreated CaCo-2 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-SGK1, anti-SGK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for this compound treatment in CaCo-2 cells.
Caption: Simplified SGK1 signaling pathway in colorectal cancer.
Discussion of Signaling Pathways
PI3K/Akt/SGK1 Pathway
SGK1 is a key downstream effector of the PI3K signaling pathway.[2] Upon activation by growth factors, PI3K generates PIP3, which leads to the phosphorylation and activation of SGK1 by PDK1.[2] Activated SGK1, in turn, phosphorylates and regulates a variety of downstream targets that promote cell survival and proliferation.[1][2][3][7] this compound acts by directly inhibiting the kinase activity of SGK1, thereby blocking these downstream effects.
Key downstream targets of SGK1 in colorectal cancer include:
-
GSK3β: SGK1 inactivates GSK3β, leading to the stabilization and nuclear accumulation of β-catenin, a key driver of proliferation.[2]
-
FOXO3a: SGK1 phosphorylates and inactivates the transcription factor FOXO3a, which would otherwise promote the expression of pro-apoptotic genes.[1][7]
-
p27: SGK1 can phosphorylate the cell cycle inhibitor p27, leading to its cytoplasmic mislocalization and preventing its inhibitory effect on cell cycle progression.[5]
-
p53: SGK1 can contribute to cell survival by downregulating p53 expression.[1]
Potential Role in Integrin Signaling
While direct studies on the effect of this compound on integrin signaling in CaCo-2 cells are limited, there is evidence suggesting a link between SGK1 and integrin-mediated cell adhesion.[8] Integrin signaling can activate SGK1, which in turn can promote cell survival pathways, protecting cells from apoptosis induced by detachment (anoikis).[8] Therefore, inhibition of SGK1 by this compound may potentially interfere with integrin-mediated survival signals, contributing to its pro-apoptotic effects.
Expected Outcomes and Troubleshooting
-
Cell Viability: this compound is expected to decrease the viability of CaCo-2 cells in a dose-dependent manner. If the expected dose-response is not observed, ensure the compound is fully dissolved and that the cell seeding density is optimal.
-
Apoptosis: Treatment with this compound is expected to induce apoptosis, which can be potentiated by co-treatment with radiation. If apoptosis levels are low, consider increasing the incubation time or concentration of the inhibitor.
-
Signaling: this compound treatment should lead to a decrease in the phosphorylation of known SGK1 substrates. If no change is observed, verify the activity of the inhibitor and the quality of the antibodies used in the western blot.
-
Cell Cycle: Inhibition of SGK1 is expected to lead to an accumulation of cells in the G1 phase of the cell cycle due to the stabilization of cell cycle inhibitors like p27. Ensure proper cell fixation and staining for accurate flow cytometry analysis.
These application notes and protocols provide a comprehensive guide for researchers investigating the effects of the SGK1 inhibitor this compound in the CaCo-2 colon cancer cell line.
References
- 1. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 2. Colorectal carcinoma cells--regulation of survival and growth by SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic inhibition of SGK1 suppresses colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for EMD638683 in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of EMD638683, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), in preclinical models of hypertension. The provided protocols are intended to serve as a guide for studying the antihypertensive and end-organ protective effects of this compound.
Introduction
This compound is a small molecule inhibitor of SGK1, a kinase that plays a crucial role in sodium reabsorption in the kidneys and is implicated in the pathogenesis of salt-sensitive hypertension and cardiac remodeling.[1][2][3] By inhibiting SGK1, this compound has been shown to lower blood pressure, particularly in models of hyperinsulinism and salt excess, and to mitigate cardiac inflammation and fibrosis associated with hypertension.[1][4][5] These notes detail the protocols for two key animal models of hypertension where this compound has been evaluated: the fructose/high salt-induced hypertension model and the Angiotensin II (AngII)-induced hypertension model.
Mechanism of Action
This compound exerts its antihypertensive effects primarily through the inhibition of SGK1. In the context of hypertension, particularly salt-sensitive forms, SGK1 is upregulated and activated by factors such as mineralocorticoids and insulin.[1][2][3] Activated SGK1 enhances renal tubular sodium reabsorption, leading to volume expansion and increased blood pressure.[1][2][3] this compound blocks this pathway, thereby promoting natriuresis and reducing blood pressure.[1][2] Additionally, this compound has been shown to have protective effects on end-organs like the heart by attenuating inflammation and fibrosis, partly through the inhibition of the NLRP3 inflammasome and modulation of immune cell differentiation.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in hypertension models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SGK1 inhibition) | 3 µM | HeLa cells (NDRG1 phosphorylation) | [1][2][7] |
| Inhibition of other kinases (at 1 µM) | MSK1, PRK2, SGK2, SGK3 (<50% residual activity) | Kinase panel | [1] |
| Inhibition of IL-6 expression (in vitro) | Significant inhibition at 10µM | Aortic Vascular Smooth Muscle Cells (VSMCs) | [8][9] |
| Inhibition of MCP-1 expression (in vitro) | Significant inhibition at 10µM | Aortic Vascular Smooth Muscle Cells (VSMCs) | [8][9] |
Table 2: In Vivo Efficacy of this compound in Fructose/High Salt-Induced Hypertensive Mice
| Parameter | Treatment Group | Result | Reference |
| Systolic Blood Pressure | This compound (approx. 600 mg/kg/day in chow) | Significant decrease within 24 hours | [1][2] |
| Body Weight | This compound | Significant decrease | [1][2] |
| Fluid Intake | This compound | Tendency to increase | [1][2] |
| Urinary Flow Rate | This compound | Significant increase | [1][2] |
| Urinary Na+ Excretion | This compound | Tendency to increase | [1][2] |
Table 3: In Vivo Efficacy of this compound in Angiotensin II-Induced Hypertensive Mice
| Parameter | Treatment Group | Result | Reference |
| Systolic Blood Pressure | This compound (2.5mg/kg/day via infusion) | No significant change in SBP | [9] |
| Cardiac Fibrosis | This compound | Inhibited | [4][5] |
| Cardiac Remodeling | This compound | Inhibited | [4][5] |
| Cardiac Inflammation | This compound | Abated | [4][5] |
| Renal Dysfunction (BUN, Creatinine) | This compound | Significantly reversed | [6] |
| pSGK-1/SGK-1 Ratio (Aorta) | This compound | Decreased | [9] |
| Aortic Macrophage Accumulation | This compound | Decreased | [9] |
Experimental Protocols
In Vitro SGK1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on SGK1-dependent phosphorylation.
Cell Line: Human cervical carcinoma HeLa cells.[1]
Methodology:
-
Cell Culture: Culture HeLa cells in appropriate growth medium until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.
-
Lysis: Lyse the cells and collect the protein lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated NDRG1 (P-NDRG1), a downstream target of SGK1.[1]
-
After stripping the membrane, re-probe with an antibody for total NDRG1 to normalize the results.[1]
-
-
Data Analysis: Quantify the band intensities and calculate the IC50 value for this compound.
Fructose/High Salt-Induced Hypertension Mouse Model
Objective: To evaluate the antihypertensive effect of this compound in a model of salt-sensitive hypertension driven by hyperinsulinemia.
Animal Model: Wild-type mice (e.g., C57BL/6). SGK1 knockout mice can be used as a negative control.[1]
Methodology:
-
Induction of Hyperinsulinemia: Provide mice with drinking water containing 10% fructose for 3 weeks to induce hyperinsulinemia.[1]
-
Induction of Hypertension: Following the 3 weeks of fructose, add isotonic saline to the fructose-containing drinking water for an additional 14 days to induce hypertension.[1]
-
This compound Administration:
-
Acute Treatment: Administer this compound mixed in chow (e.g., 4460 ppm, which is approximately 600 mg/kg/day) for a short period (e.g., 24 hours to 4 days).[1][2]
-
Chronic Treatment: Administer this compound in the chow for a longer duration (e.g., 4 weeks) concurrently with the fructose/high salt treatment.[1][2]
-
-
Blood Pressure Measurement: Measure systolic blood pressure at baseline and at various time points during the treatment period using the tail-cuff method.[1][2]
-
Metabolic Cage Analysis: House mice in metabolic cages to collect urine for the measurement of electrolyte concentrations (e.g., Na+) using flame photometry and to monitor fluid intake and urinary flow rate.[1][2]
-
Data Analysis: Compare blood pressure, body weight, and urinary parameters between the control and this compound-treated groups.
Angiotensin II-Induced Hypertension Mouse Model
Objective: To assess the effects of this compound on AngII-induced hypertension, cardiac fibrosis, and inflammation.
Animal Model: Wild-type mice (e.g., C57BL/6).
Methodology:
-
Induction of Hypertension: Continuously infuse Angiotensin II (e.g., 1.46 mg/kg/day) for a period of 21 days using osmotic mini-pumps.[9]
-
This compound Administration: Administer this compound systemically via a separate infusion pump (e.g., 2.5 mg/kg/day) for the duration of the AngII infusion.[9]
-
Blood Pressure Measurement: Monitor systolic blood pressure at baseline and at the end of the treatment period.
-
Tissue Collection: At the end of the study, harvest the heart and aorta for further analysis.
-
Histological Analysis:
-
Molecular Analysis:
-
Flow Cytometry: Analyze immune cell populations (e.g., Th17 and Treg cells) in the spleen and infiltrating the heart and kidneys.[6]
-
Data Analysis: Compare the extent of cardiac fibrosis, inflammation, and molecular markers between the control and this compound-treated groups.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Frontiers | SGK1-FoxO1 Signaling Pathway Mediates Th17/Treg Imbalance and Target Organ Inflammation in Angiotensin II-Induced Hypertension [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Detection of p-NDRG1 (Thr346) Inhibition by EMD638683 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myc downstream-regulated gene 1 (NDRG1) is a critical protein involved in various cellular processes, including cell growth, differentiation, and stress responses. Its phosphorylation at Threonine 346 (p-NDRG1 Thr346) is a key post-translational modification primarily mediated by Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Consequently, the level of p-NDRG1 (Thr346) serves as a reliable biomarker for SGK1 activity. EMD638683 is a potent and selective inhibitor of SGK1. This document provides detailed protocols for utilizing Western blotting to detect and quantify the inhibition of NDRG1 phosphorylation at Thr346 in response to treatment with this compound.
Signaling Pathway
The SGK1 signaling pathway plays a crucial role in cell survival and proliferation. Upon activation by upstream signals, such as through the PI3K/mTORC2 axis, SGK1 phosphorylates its downstream targets, including NDRG1 at Thr346. This compound acts by directly inhibiting the kinase activity of SGK1, thereby preventing the phosphorylation of NDRG1.
Quantitative Data Summary
| Cell Line | Inhibitor | Concentration(s) | Treatment Time | Observed Effect on p-NDRG1 (Thr346) | Reference |
| U87MG (Glioblastoma) | This compound | Not specified | 24 and 48 hours | Decreased phosphorylation | [1] |
| Pancreatic, Breast, Colon, Ovarian Cancer Cells | This compound | Not specified | Not specified | Decreased constitutive phosphorylation | [1] |
| HeLa (Cervical Carcinoma) | This compound | IC50 of 3 µM | Not specified | Used for in vitro determination of SGK1-dependent phosphorylation of NDRG1 | [2] |
| NCI-H460 (NSCLC) | GSK650394 | 10 µM | 48 hours | Robust inhibition of p-NDRG1 levels | [3] |
| A549 (NSCLC) | GSK650394 | 10 µM | 48 hours | Robust inhibition of p-NDRG1 levels | [3] |
| Human Pleural Mesothelial Cells (HPMCs) | GSK650394 | 1, 2, and 5 µM | Post-TGF-β treatment | Dramatic reduction in NDRG1 phosphorylation | [4] |
Experimental Protocols
This section provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of NDRG1 at Thr346 after treating cells with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., U87MG, HeLa, or other relevant cancer cell lines) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of SGK1 activity, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium prior to treatment.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in a complete or serum-free medium. A concentration range of 1-10 µM can be used as a starting point based on the reported IC50 of 3 µM[2].
-
Treat the cells with the this compound-containing medium for a specified duration (e.g., 24 to 48 hours)[1]. Include a vehicle control (DMSO) group.
-
If studying stimulated SGK1 activity, cells can be co-treated with a known SGK1 activator (e.g., dexamethasone) and this compound.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for p-NDRG1 (Thr346) (e.g., Cell Signaling Technology #5482) diluted in the blocking buffer. The recommended starting dilution is 1:1000.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total NDRG1 and Loading Control):
-
To normalize the p-NDRG1 signal, the membrane can be stripped and re-probed for total NDRG1 and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the appropriate primary antibodies.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the Western blot analysis of p-NDRG1 after this compound treatment.
References
- 1. mTOR target NDRG1 confers MGMT-dependent resistance to alkylating chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mTORC2/SGK1/NDRG1 Signaling Axis Is Critical for the Mesomesenchymal Transition of Pleural Mesothelial Cells and the Progression of Pleural Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD638683 in Ion Channel Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD638683 is a potent and selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1), a key regulator of various ion channels and transporters.[1][2] These application notes provide detailed information and protocols for utilizing this compound to investigate ion channel regulation, particularly focusing on the epithelial sodium channel (ENaC). SGK1 is a serine/threonine kinase that plays a crucial role in cellular processes such as ion transport, cell proliferation, and apoptosis.[3][4][5] this compound offers a valuable tool for dissecting the SGK1 signaling pathway and its impact on ion channel function in various physiological and pathological contexts.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of SGK1. The primary mechanism by which SGK1 regulates ion channels, notably ENaC, involves the phosphorylation of the ubiquitin-protein ligase Nedd4-2. Phosphorylation of Nedd4-2 by SGK1 inhibits its ability to ubiquitinate and thereby mark ENaC for internalization and degradation. Consequently, inhibition of SGK1 by this compound leads to increased Nedd4-2 activity, enhanced ENaC ubiquitination, and reduced channel density at the cell surface, resulting in decreased Na+ transport.[6]
Data Presentation
Inhibitor Specificity and Potency
This compound exhibits high selectivity for SGK1, though it shows some activity against other related kinases at higher concentrations.
| Kinase Target | IC50 (µM) | Percent Inhibition (at 1 µM) | Reference |
| SGK1 | 3 | 85% | [2][7][8] |
| SGK2 | - | 71% | [2][7] |
| SGK3 | - | 75% | [2][7] |
| PKA | - | >50% | [2][7] |
| MSK1 | ≤ 1 | >50% | [2][7] |
| PRK2 | ≤ 1 | >50% | [2][7] |
In Vitro Cellular Activity
The inhibitory effect of this compound on SGK1 activity can be assessed by measuring the phosphorylation of its downstream target, N-Myc downstream-regulated gene 1 (NDRG1).
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa | NDRG1 Phosphorylation | 3.35 ± 0.32 | [2][9] |
In Vivo Efficacy
This compound has demonstrated antihypertensive effects in animal models, consistent with its role in regulating renal Na+ reabsorption.
| Animal Model | Treatment | Effect on Systolic Blood Pressure | Reference |
| Fructose/Saline-treated Mice | 600 mg/kg/day in chow | Significant decrease | [1][10] |
| Angiotensin II-induced Hypertensive Mice | Not specified | Inhibition of cardiac fibrosis and remodeling |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway through which this compound regulates ENaC activity.
Caption: this compound inhibits SGK1, preventing Nedd4-2 phosphorylation and promoting ENaC ubiquitination and degradation.
Experimental Protocols
Protocol 1: Assessment of SGK1 Activity via NDRG1 Phosphorylation (Western Blot)
This protocol describes the detection of phosphorylated NDRG1 (p-NDRG1) as a readout for SGK1 activity in cultured cells treated with this compound.
Materials:
-
HeLa cells (or other suitable cell line expressing SGK1 and NDRG1)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-NDRG1 (Thr346) and Rabbit anti-total NDRG1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate HeLa cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-NDRG1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total NDRG1.
-
Data Analysis: Quantify band intensities using densitometry software. Express p-NDRG1 levels relative to total NDRG1.
Experimental Workflow:
Caption: Workflow for determining NDRG1 phosphorylation by Western blot.
Protocol 2: Electrophysiological Analysis of ENaC Activity (Whole-Cell Patch-Clamp)
This protocol provides a general framework for measuring whole-cell ENaC currents in epithelial cells to assess the effect of this compound.
Materials:
-
Renal epithelial cells (e.g., mpkCCD) cultured on permeable supports or glass coverslips
-
This compound
-
Amiloride (ENaC blocker)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (in mM): 150 NaCl, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.4)
-
Internal (pipette) solution (in mM): 120 CsCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP (pH 7.4)
Procedure:
-
Cell Preparation: Culture cells to form a confluent monolayer. Treat with this compound (e.g., 10 µM) or vehicle for the desired duration prior to recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of +40 mV.
-
Record baseline currents.
-
Apply voltage ramps (e.g., from +60 mV to -100 mV over 500 ms) to determine the current-voltage relationship.
-
Perfuse the bath with a solution containing amiloride (e.g., 10 µM) to block ENaC currents and determine the amiloride-sensitive current.
-
-
Data Analysis:
-
Measure the amplitude of the amiloride-sensitive current.
-
Calculate the current density (pA/pF) by normalizing the current to the cell capacitance.
-
Compare the current densities between control and this compound-treated cells.
-
Logical Relationship:
Caption: Logical flow of this compound's effect on ENaC current.
Protocol 3: In Vivo Blood Pressure Measurement (Tail-Cuff Method)
This protocol outlines the procedure for measuring systolic blood pressure in mice treated with this compound using a non-invasive tail-cuff system.[1][10][11][12]
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulated in chow or for oral gavage
-
Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)
-
Animal restrainers
-
Warming platform
Procedure:
-
Acclimation and Training:
-
Acclimate mice to the experimental room for at least one week.
-
For 5-7 consecutive days, train the mice by placing them in the restrainers on the warming platform for 15-20 minutes each day and performing mock measurements. This reduces stress-induced blood pressure elevation.
-
-
This compound Administration:
-
Administer this compound or placebo to the mice as per the experimental design (e.g., mixed in chow at a specific concentration or via oral gavage).
-
-
Blood Pressure Measurement:
-
Place the mouse in the restrainer on the pre-warmed platform (30-34°C).
-
Secure the tail and place the occlusion and volume-pressure recording cuffs around the tail.
-
Allow the mouse to acclimate for 5-10 minutes.
-
Initiate the measurement protocol on the system. Typically, this involves a set number of acclimation cycles followed by multiple measurement cycles (e.g., 5 acclimation and 10-20 measurement cycles).
-
The system will automatically inflate and deflate the occlusion cuff and record the blood pressure.
-
-
Data Analysis:
-
The software will provide values for systolic and diastolic blood pressure.
-
Average the blood pressure readings from the measurement cycles for each mouse.
-
Perform statistical analysis to compare the blood pressure between the this compound-treated and control groups.
-
Experimental Workflow:
Caption: Workflow for tail-cuff blood pressure measurement in mice.
Disclaimer
These protocols provide a general guideline. Researchers should optimize the conditions for their specific experimental setup, cell lines, and animal models. Always adhere to institutional guidelines for animal care and use.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. interpriseusa.com [interpriseusa.com]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ahajournals.org [ahajournals.org]
- 12. mmpc.org [mmpc.org]
Troubleshooting & Optimization
EMD638683 solubility in DMSO vs water
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of EMD638683 in DMSO and water, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and water?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) but is considered insoluble in water. There is some variability in the reported solubility values for DMSO, which may be influenced by factors such as the specific lot of the compound, the purity of the DMSO used, and the experimental conditions. For consistent results, it is recommended to use anhydrous, high-purity DMSO.[1][2]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for a short period (e.g., 10-15 minutes).[1]
-
Sonication: Use a bath sonicator to aid in the dissolution process.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Fresh DMSO: Use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.[2][3]
Q3: Can I prepare a stock solution of this compound in water?
A3: No, this compound is insoluble in water.[1][3] For aqueous-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have off-target effects.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of the Serum and Glucocorticoid-inducible Kinase 1 (SGK1).[1][4] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] By inhibiting SGK1, this compound can modulate the activity of downstream signaling pathways.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO and water.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| DMSO | ≥18.2[1], ≥50[2], 73[3], ≥100 (S-Form)[5] | >10[4], ≥137.23[2], 200.36[3], ≥274.47 (S-Form)[5] | Solubility can be enhanced with gentle warming and sonication. Use of fresh, anhydrous DMSO is recommended. |
| Water | Insoluble[1][3] | Insoluble[1][3] | Not a suitable solvent for creating stock solutions. |
Experimental Protocols
Protocol for Determining the Solubility of this compound (Shake-Flask Method)
This protocol outlines a general procedure for determining the solubility of this compound in a given solvent, adapted from standard shake-flask methodologies.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Deionized Water
-
Vortex mixer
-
Orbital shaker or rotator
-
Microcentrifuge
-
Calibrated analytical balance
-
HPLC or other suitable analytical instrumentation for quantification
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh out an excess amount of this compound (e.g., 5-10 mg) into a clean, tared glass vial.
-
Add a known volume of the desired solvent (e.g., 1 mL of DMSO or water) to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C).
-
Allow the solution to equilibrate for at least 24 hours to ensure that the maximum amount of compound has dissolved.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with the appropriate solvent.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
The determined concentration represents the solubility of this compound in the tested solvent under the specified conditions.
-
Visualizations
This compound Experimental Workflow for Solubility Determination
References
EMD638683 off-target effects on SGK2 and SGK3
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the SGK1 inhibitor, EMD638683, with a specific focus on SGK2 and SGK3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-target kinases of this compound?
A1: this compound is a potent inhibitor of Serum- and Glucocorticoid-inducible Kinase 1 (SGK1), with a reported IC50 of 3 µM in cell-free assays and 3.35 µM in cellular assays measuring the phosphorylation of the SGK1 substrate, NDRG1.[1][2][3][4][5][6] However, it is not entirely specific to SGK1 and demonstrates significant inhibitory activity against other kinases. The most prominent off-targets are the other SGK isoforms, SGK2 and SGK3.[1][2][3][4][7] Additionally, this compound has been shown to inhibit cAMP-dependent protein kinase (PKA), mitogen- and stress-activated protein kinase 1 (MSK1), and protein kinase C-related kinase 2 (PRK2).[1][2][3][4]
Q2: At what concentration does this compound inhibit the off-target kinases SGK2 and SGK3?
A2: this compound inhibits SGK2 and SGK3 at concentrations similar to those effective against SGK1. At a concentration of 1 µM, this compound inhibits SGK2 and SGK3 by more than 50%.[7] One study reported that this compound could inhibit SGK3 by up to 75% at a 1 µM concentration.[1] This indicates a narrow window for selective inhibition of SGK1 over its closely related isoforms.
Q3: I am observing unexpected phenotypic changes in my cells that are not typically associated with SGK1 inhibition. Could this be due to off-target effects?
A3: Yes, it is highly probable. Since SGK2 and SGK3 are also inhibited by this compound, any observed cellular effects could be a composite of inhibiting all three SGK isoforms. The SGK family members share some downstream substrates but also have distinct functions in cellular processes. Therefore, phenotypes should be interpreted with caution. Consider if the observed effect could be linked to the known functions of SGK2, SGK3, PKA, MSK1, or PRK2.
Q4: How can I minimize off-target effects when using this compound in my experiments?
A4: To minimize off-target effects, it is critical to perform a dose-response experiment in your specific experimental system. Use the lowest possible concentration of this compound that elicits the desired on-target (SGK1-mediated) effect. Working at concentrations significantly above the IC50 for SGK1 (3 µM) will dramatically increase the likelihood of engaging SGK2, SGK3, and other kinases.[2][5][6]
Q5: How can I confirm that an observed effect is due to the inhibition of SGK1 versus an off-target like SGK2 or SGK3?
A5: Distinguishing between the effects of SGK isoforms can be challenging. An effective control strategy is to use genetic models. For instance, experiments have been performed in SGK1 knockout mice (sgk1-/-) to confirm that the antihypertensive effects of this compound are indeed SGK1-dependent.[3][5][8] If your experimental system allows, using siRNA/shRNA to knock down SGK1, SGK2, or SGK3 individually and then treating with the inhibitor can help parse the contribution of each isoform to the observed phenotype.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (SGK1) and key off-targets.
| Kinase Target | IC50 | % Inhibition @ 1 µM | Citation(s) |
| SGK1 | 3 µM | 85% | [2][5][6][7] |
| SGK2 | Not specified | > 50% | [3][7] |
| SGK3 | Not specified | > 50% (up to 75%) | [1][7] |
| MSK1 | Not specified | > 50% | [3][7] |
| PRK2 | Not specified | > 50% | [3][7] |
| PKA | Not specified | Significant inhibition | [2][3] |
Note: IC50 values for off-targets are not always explicitly reported in the literature; instead, inhibition percentages at a fixed concentration are often provided.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death or unexpected cytotoxicity. | The inhibitor has significant off-target cytotoxic effects at the concentration used. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line.2. Lower the inhibitor concentration to the minimum required for SGK1 inhibition.3. Consult kinome scan data to identify potential off-target kinases responsible for cytotoxicity. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number.2. Inconsistent inhibitor concentration due to improper storage or dilution (this compound is typically dissolved in DMSO).3. Degradation of the compound. | 1. Standardize cell seeding protocols and use cells within a consistent passage range.2. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.3. Aliquot stock solutions and store them properly to avoid repeated freeze-thaw cycles. |
| Observed phenotype does not match SGK1 knockout/knockdown phenotype. | The effect is likely mediated by off-target inhibition of SGK2, SGK3, or another kinase. | 1. Validate the phenotype by knocking down SGK2 and/or SGK3.2. Use an alternative SGK1 inhibitor with a different selectivity profile to see if the phenotype is recapitulated.3. Perform rescue experiments by overexpressing a drug-resistant mutant of SGK1. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. karger.com [karger.com]
Technical Support Center: EMD638683 Kinase Cross-Reactivity Profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential kinase cross-reactivity of EMD638683, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
A1: The primary target of this compound is Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). It inhibits SGK1 with an IC50 of 3 µM.[1][2][3] In cellular assays, the half-maximal inhibitory concentration (IC50) for the inhibition of NDRG1 (N-Myc downstream-regulated gene 1) phosphorylation, a specific target of SGK1, was determined to be 3.35 ± 0.32 µM in HeLa cells.[1]
Q2: Is this compound a completely selective inhibitor for SGK1?
A2: No, while this compound is highly selective for SGK1, it does exhibit cross-reactivity with a few other kinases, particularly at higher concentrations. The most notable off-targets are other isoforms of SGK (SGK2 and SGK3), as well as PKA, MSK1, and PRK2.[1][2][4][5]
Q3: I am observing unexpected effects in my experiment that cannot be explained by SGK1 inhibition alone. What could be the cause?
A3: Unexpected experimental outcomes could be due to the off-target effects of this compound. Depending on your experimental system and the concentration of the inhibitor used, the inhibition of SGK2, SGK3, PKA, MSK1, or PRK2 could be contributing to the observed phenotype. It is recommended to consult the detailed kinase selectivity profile (see tables below) and consider performing experiments with more selective inhibitors of the potential off-target kinases to dissect the observed effects.
Q4: How can I control for the off-target effects of this compound in my experiments?
A4: To control for off-target effects, consider the following strategies:
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Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired SGK1-mediated effect to minimize off-target inhibition.
-
Use a structurally unrelated SGK1 inhibitor: Confirm your findings with a different SGK1 inhibitor that has a distinct cross-reactivity profile.
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Knockdown/knockout experiments: Use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to specifically deplete SGK1 and observe if the phenotype matches that of this compound treatment.
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Directly test for off-target engagement: If you suspect a specific off-target is involved, you can perform experiments to directly measure the effect of this compound on the activity of that kinase in your system.
Kinase Selectivity Profile of this compound
The following tables summarize the quantitative data on the kinase cross-reactivity of this compound.
Table 1: Selectivity Ratios of this compound Towards Other Kinases
This table presents the relative inhibitory effects of this compound on other kinases compared to its primary target, SGK1. The selectivity ratio is calculated by dividing the IC50 value for the respective kinase by the IC50 value for SGK1.[1]
| Kinase | Full Name | Selectivity Ratio (IC50 [Kinase] / IC50 [SGK1]) |
| SGK1 | Serum- and glucocorticoid-inducible kinase 1 | 1 |
| MSK1 | Mitogen- and stress-activated protein kinase 1 | 37 |
| PKA | cAMP-dependent protein kinase | 27 |
| PRK2 | Protein kinase C-related kinase 2 | 109 |
| PKBβ (Akt2) | Protein kinase B beta | 3273 |
| p70S6K1 | S6 kinase 1 | 2545 |
| GSK3β | Glycogen synthase kinase 3 beta | 4364 |
| ROCK2 | Rho-dependent protein kinase 2 | 1091 |
| AMPK | AMP-activated protein kinase | 7909 |
| AURORA B | Aurora kinase B | 9091 |
| PKC ζ | Protein kinase C zeta | 327 |
| MAPKAP-K1 | MAPK-activated protein kinase-K1-alpha | 2818 |
Table 2: Residual Kinase Activity in the Presence of 1 µM this compound
This table shows the remaining activity of a panel of 69 kinases when treated with 1 µM of this compound. Values of less than 50% indicate significant inhibition.[1]
| Kinase Family | Kinase | Residual Activity (%) | Kinase Family | Kinase | Residual Activity (%) |
| AGC | SGK1 | 15 | CAMK | CHK1 | 96 |
| AGC | SGK2 | 29 | CAMK | DAPK1 | 98 |
| AGC | SGK3 | 25 | CAMK | MELK | 99 |
| AGC | MSK1 | 37 | CAMK | PHK | 100 |
| AGC | PRK2 | 41 | CAMK | PIM-1 | 97 |
| AGC | PKA | 52 | CK1 | CK1 | 95 |
| AGC | PKBα | 91 | CK1 | CK2 | 98 |
| AGC | PKBβ | 89 | CMGC | CDK1/cyclin B | 99 |
| AGC | PKCα | 97 | CMGC | CDK2/cyclin A | 97 |
| AGC | PKCβI | 99 | CMGC | CDK3/cyclin E | 96 |
| AGC | PKCβII | 98 | CMGC | CDK5/p25 | 98 |
| AGC | PKCγ | 99 | CMGC | CDK7/cyclin H/MAT1 | 95 |
| AGC | PKCδ | 96 | CMGC | DYRK1A | 97 |
| AGC | PKCε | 97 | CMGC | GSK3β | 94 |
| AGC | PKCη | 98 | CMGC | p38α | 96 |
| AGC | PKCι | 99 | CMGC | p38β | 98 |
| AGC | PKCζ | 93 | CMGC | p38γ | 95 |
| AGC | ROCK2 | 92 | CMGC | p38δ | 97 |
| CAMK | AMPK | 96 | CMGC | JNK1α1 | 99 |
| CAMK | AurA | 98 | CMGC | JNK2α2 | 98 |
| CAMK | AurB | 95 | CMGC | JNK3 | 96 |
| CAMK | AurC | 97 | CMGC | ERK1 | 99 |
| CAMK | CaMKI | 99 | CMGC | ERK2 | 98 |
| CAMK | CaMKII | 98 | CMGC | ERK8 | 97 |
| CAMK | CaMKIV | 97 | STE | MKK1 | 99 |
| TK | EGFR | 98 | STE | MEK1 | 98 |
| TK | INSR | 97 | STE | PAK2 | 96 |
| TK | VEGFR2 | 99 | TKL | IRAK4 | 97 |
| Other | MAPKAP-K1 | 94 | Other | p70S6K1 | 93 |
| Other | PLK1 | 98 | Other | RSK1 | 96 |
| Other | SAPK2a | 97 | Other | S6K1 | 95 |
Experimental Protocols
In Vitro Kinase Assay for Selectivity Profiling
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
1. Reagents and Materials:
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Purified recombinant kinases
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Specific peptide substrates for each kinase
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This compound stock solution (e.g., 10 mM in DMSO)
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Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP or [γ-³³P]ATP
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1% Phosphoric acid
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P81 phosphocellulose paper
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Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or [γ-³³P]ATP) to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 1% phosphoric acid.
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Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
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Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated ATP.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular NDRG1 Phosphorylation Assay
This protocol describes how to measure the inhibition of SGK1 in a cellular context by assessing the phosphorylation of its substrate, NDRG1.
1. Reagents and Materials:
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HeLa cells (or another suitable cell line endogenously expressing SGK1 and NDRG1)
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Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
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Serum-free medium
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-NDRG1 (Thr346) and anti-total-NDRG1
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
2. Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and incubate for 16-24 hours to serum-starve the cells.
-
Treat the cells with various concentrations of this compound (or DMSO as a control) for 1-2 hours.
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Stimulate the cells with a known SGK1 activator (e.g., 100 nM insulin or 10% serum) for 30 minutes.
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-NDRG1 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate.
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Strip the membrane and re-probe with the anti-total-NDRG1 antibody to control for protein loading.
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Quantify the band intensities and calculate the ratio of phosphorylated NDRG1 to total NDRG1.
-
Determine the IC50 value for the inhibition of NDRG1 phosphorylation.
Visualizing this compound's Kinase Interactions
The following diagram illustrates the primary signaling pathway of SGK1 and highlights the known off-target kinases of this compound.
Figure 1. this compound inhibits the SGK1 signaling pathway and known off-targets.
References
EMD638683 poor cell permeability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SGK1 inhibitor, EMD638683. The information provided addresses common issues, with a focus on its known poor cell permeability, to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2][3] Its primary mechanism of action is the inhibition of SGK1-mediated phosphorylation of downstream targets, such as N-Myc Downstream-Regulated Gene 1 (NDRG1).[3][4]
Q2: I am observing a significant discrepancy between the in vitro (biochemical) and in-cell activity of this compound. What could be the cause?
A2: This is a frequently encountered issue with this compound and is often attributed to its poor cell permeability.[2] While the compound is effective at inhibiting purified SGK1 enzyme, its ability to cross the cell membrane and reach its intracellular target is limited. Other potential factors include compound instability in cell culture media or active removal from the cell by efflux pumps.
Q3: What are the known off-target effects of this compound?
A3: While considered selective for SGK1, this compound has been shown to inhibit other kinases at higher concentrations, including SGK2, SGK3, mitogen- and stress-activated protein kinase 1 (MSK1), and protein kinase C-related kinase 2 (PRK2).[4] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is reported to be insoluble in water. It is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. The final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Poor Cell Permeability of this compound
This guide provides a systematic approach to diagnose and potentially mitigate issues related to the poor cell permeability of this compound in your cellular assays.
Problem: this compound shows potent activity in biochemical assays but weak or no effect in cell-based assays.
This is a classic indication of poor cell permeability, where the compound fails to achieve a sufficient intracellular concentration to inhibit its target, SGK1.
Workflow for Troubleshooting Poor Cell Permeability
Caption: A stepwise workflow for troubleshooting poor cell permeability issues with this compound.
Step 1: Verify Compound Quality and Experimental Setup
Before investigating complex biological reasons, it's essential to rule out basic experimental errors.
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Purity and Identity: Confirm the purity and identity of your this compound stock using analytical methods like LC-MS or NMR.
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Solubility: Visually inspect your final working solution for any precipitation. Poor solubility in the assay medium can be mistaken for poor permeability.
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Assay Controls: Ensure that your positive and negative controls for the cellular assay are behaving as expected.
Step 2: Quantify Cell Permeability
To confirm that poor permeability is the root cause, you can perform specific in vitro assays.
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.
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Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides a more biologically relevant measure of permeability and can also indicate if the compound is a substrate for efflux pumps.[5][6][7][8]
Step 3: Strategies to Increase Intracellular Concentration
If low permeability is confirmed, you can try several strategies to increase the intracellular concentration of this compound in your experiments.
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Increase Compound Concentration: Perform a dose-response experiment with a higher concentration range of this compound. Be mindful of potential off-target effects and cytotoxicity at very high concentrations.
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Use of Permeabilizing Agents: In some non-therapeutic experimental setups, very low, sub-toxic concentrations of mild detergents or solvents can be used to transiently increase membrane permeability. This approach should be used with caution and with appropriate controls, as it can affect cell health and physiology.
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Optimize Formulation: For in vivo studies, formulation strategies can significantly enhance bioavailability. This may include using co-solvents, cyclodextrins, or lipid-based formulations.[9][10][11][12]
Step 4: Advanced Strategies (Medicinal Chemistry)
For long-term drug development projects, medicinal chemistry efforts may be necessary to improve the physicochemical properties of this compound.
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Prodrug Approach: A more permeable prodrug can be designed that is converted to the active this compound inside the cell.
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Structural Modifications: Systematically modifying the structure of this compound to reduce its polarity or increase its lipophilicity (within an optimal range) can improve its ability to cross the cell membrane.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (SGK1, biochemical) | 3 µM | [3][4] |
| IC50 (NDRG1 phosphorylation in HeLa cells) | 3.35 ± 0.32 µM | [4] |
| Off-target Kinases (Inhibited at 1 µM) | SGK2, SGK3, MSK1, PRK2 | [4] |
| Solubility in Water | Insoluble | - |
| Solubility in DMSO | ≥18.2 mg/mL | - |
| Solubility in Ethanol | ≥45.8 mg/mL (with warming) | - |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
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PAMPA plate (e.g., 96-well format with a lipid-coated filter)
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Acceptor and donor plates
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This compound
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Phosphate-buffered saline (PBS), pH 7.4
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Organic solvent (e.g., dodecane)
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Phospholipid (e.g., lecithin)
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Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Workflow for PAMPA Protocol
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Procedure:
-
Prepare the artificial membrane by coating the filter of the donor plate with a solution of phospholipid in an organic solvent.
-
Prepare the acceptor solution (PBS) in the acceptor plate.
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Prepare the donor solution by dissolving this compound in PBS (with a small percentage of DMSO if necessary for solubility) to the desired concentration.
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Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
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Add the donor solution to the wells of the donor plate.
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Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
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After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the appropriate formula.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.[5][6][7][8]
Materials:
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Caco-2 cells
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Transwell inserts (e.g., 24-well format)
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Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
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Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
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This compound
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Lucifer yellow (for monolayer integrity testing)
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Transepithelial electrical resistance (TEER) meter
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LC-MS/MS for quantification
Workflow for Caco-2 Permeability Assay
Caption: A workflow outlining the key steps of the Caco-2 cell permeability assay.
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the TEER and by assessing the permeability of a low-permeability marker like Lucifer yellow.
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Wash the cell monolayers with pre-warmed transport buffer.
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For apical-to-basolateral (A-B) transport, add this compound in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
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For basolateral-to-apical (B-A) transport, add this compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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At the end of the incubation, collect samples from both the donor and receiver chambers.
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Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The ratio of B-A to A-B Papp values can indicate if the compound is a substrate for efflux transporters.
SGK1 Signaling Pathway
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a key downstream effector of the PI3K/PDK1 signaling pathway. Its activation leads to the phosphorylation of numerous substrates that regulate a variety of cellular processes.
Caption: A simplified diagram of the SGK1 signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EMD638683 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of EMD638683 for accurate IC50 determination. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Serum and Glucocorticoid-inducible Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2][3][4] Its IC50 value for SGK1 has been reported to be approximately 3 µM.[2][5]
Q2: What is the mechanism of action of this compound?
This compound exerts its inhibitory effect by targeting the kinase activity of SGK1. SGK1 is a downstream effector of the PI3K signaling pathway and is activated through phosphorylation by PDK1 and mTORC2. Activated SGK1, in turn, phosphorylates various downstream targets, including the N-myc downstream-regulated gene 1 (NDRG1). By inhibiting SGK1, this compound prevents the phosphorylation of these downstream substrates.[6][7]
Q3: What is a suitable readout for measuring this compound activity in a cellular assay?
A common and reliable method for assessing the cellular activity of this compound is to measure the phosphorylation status of a known SGK1 substrate. The phosphorylation of NDRG1 at threonine 346 (pNDRG1 Thr346) is a well-established and specific biomarker for SGK1 activity and is frequently used to determine the IC50 of this compound in cell-based assays.[1][2][5][8]
Q4: Does this compound have off-target effects?
Yes, while this compound is selective for SGK1, it has been shown to inhibit other kinases at higher concentrations. These include other SGK isoforms (SGK2 and SGK3), as well as PKA, MSK1, and PRK2.[1][2][4][8] It is crucial to consider these off-target effects when interpreting experimental results, especially when using concentrations significantly higher than the reported IC50 for SGK1.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound against its primary target and key off-targets.
Table 1: IC50 of this compound against SGK1
| Cell Line/Assay Condition | IC50 (µM) | Reference |
| HeLa cells (inhibition of NDRG1 phosphorylation) | 3.35 ± 0.32 | [1] |
| Biochemical Assay | 3 | [2][5] |
Table 2: Off-Target Activity of this compound
| Kinase | % Inhibition at 1 µM this compound | IC50 (µM) | Selectivity Ratio (IC50 Off-target / IC50 SGK1) | Reference |
| SGK2 | 71% | ~4.2 | 1.4 | [3] |
| SGK3 | 75% | ~4.0 | 1.3 | [3] |
| MSK1 | Not Reported | ≤ 1 | ≤ 0.33 | [3] |
| PRK2 | Not Reported | ≤ 1 | ≤ 0.33 | [3] |
| PKA | Not Reported | Not Reported | Not Reported | [2][4][8] |
Note: The selectivity ratio is calculated based on an SGK1 IC50 of 3 µM. A lower ratio indicates less selectivity.
Signaling Pathway
The diagram below illustrates the canonical SGK1 signaling pathway, highlighting the upstream activators and downstream effectors relevant to this compound's mechanism of action.
Caption: SGK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Primary Protocol: IC50 Determination using Western Blot for pNDRG1 (Thr346)
This protocol is adapted from established methods for determining the IC50 of this compound in HeLa cells.[1][9][10]
1. Cell Culture and Seeding:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Seed 1 x 10^5 to 2 x 10^5 cells per well in a 6-well plate and allow them to adhere for 24 hours.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 50 µM is a good starting point). Include a vehicle control (DMSO only).
-
Replace the medium in the 6-well plates with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
3. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-NDRG1 (Thr346) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total NDRG1 or a housekeeping protein like GAPDH or β-actin.
5. Data Analysis:
-
Quantify the band intensities for pNDRG1 and the loading control using densitometry software.
-
Normalize the pNDRG1 signal to the loading control signal for each sample.
-
Plot the normalized pNDRG1 levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Alternative Protocol: High-Throughput IC50 Determination using In-Cell Western™ Assay
This method offers a higher throughput alternative to traditional Western blotting for measuring protein phosphorylation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well black-walled imaging plate.
-
Treat cells with a serial dilution of this compound as described in the primary protocol.
2. Fixation and Permeabilization:
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
3. Immunostaining:
-
Block the wells with a suitable blocking buffer for 1.5 hours.
-
Incubate with the primary antibody against pNDRG1 (Thr346) overnight at 4°C.
-
Wash the wells and incubate with an infrared dye-conjugated secondary antibody and a cell normalization stain (e.g., a DNA stain) for 1 hour in the dark.
4. Imaging and Analysis:
-
Wash the wells and acquire images using an infrared imaging system.
-
Quantify the fluorescence intensity for pNDRG1 and the normalization stain in each well.
-
Normalize the pNDRG1 signal to the cell number and calculate the IC50 as described above.
Troubleshooting Guide
Issue: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell health, passage number, or seeding density.
-
Solution: Use cells within a consistent passage number range. Ensure a single-cell suspension and accurate cell counting for seeding.
-
-
Possible Cause: Instability or precipitation of this compound in the culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Visually inspect the media for any signs of precipitation, especially at higher concentrations.
-
-
Possible Cause: Variability in incubation times.
-
Solution: Standardize all incubation times precisely for treatment, antibody incubations, and washes.
-
Issue: Weak or no signal for phospho-NDRG1 in Western Blot.
-
Possible Cause: Low basal phosphorylation of NDRG1 in the chosen cell line.
-
Solution: Consider stimulating the SGK1 pathway with serum or growth factors prior to inhibitor treatment to increase the dynamic range of the assay.
-
-
Possible Cause: Ineffective phospho-specific antibody.
-
Solution: Validate the phospho-NDRG1 antibody by treating cells with a known activator of the SGK1 pathway and a phosphatase inhibitor. Confirm that the signal is lost after treating lysates with a phosphatase.[11] Check the antibody datasheet for recommended applications and dilutions.
-
-
Possible Cause: Insufficient protein loading.
-
Solution: Increase the amount of protein loaded on the gel.[12]
-
Issue: High background in Western Blot.
-
Possible Cause: Inadequate blocking or washing.
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[14]
-
Issue: Unexpected cellular effects at concentrations above the SGK1 IC50.
-
Possible Cause: Off-target effects of this compound on other kinases.
-
Solution: Refer to the off-target profile (Table 2) to see if other known targets could be responsible for the observed phenotype. If possible, use a structurally different SGK1 inhibitor to confirm that the effect is on-target.[15]
-
Experimental Workflow and Logic Diagram
The following diagram outlines the logical workflow for optimizing and troubleshooting your this compound IC50 experiments.
Caption: Troubleshooting workflow for this compound IC50 determination.
Alternative Assays for SGK1 Activity
For researchers seeking alternative or complementary methods to assess SGK1 activity, the following options are available:
-
In Vitro Kinase Assay: This cell-free assay uses recombinant SGK1, a peptide substrate, and radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP) to directly measure the kinase activity of SGK1 in the presence of inhibitors.[6][16]
-
ADP-Glo™ Kinase Assay: This is a commercially available luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[10][17][18]
-
ELISA-based Assays: Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the levels of phosphorylated downstream targets of SGK1 in cell lysates, offering a more quantitative and higher-throughput alternative to Western blotting.[19]
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) Increases Neurite Formation through Microtubule Depolymerization by SGK1 and by SGK1 Phosphorylation of tau - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) in NSCLC Therapy [mdpi.com]
- 8. Phospho-NDRG1 (Thr346) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. promega.de [promega.de]
- 11. Phospho-NDRG1 (Thr346) antibody (30886-1-AP) | Proteintech [ptglab.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. SGK1 enzyme inhibition assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. cloud-clone.com [cloud-clone.com]
EMD638683 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of EMD638683 in cell culture media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥ 100 mg/mL.[1] For optimal stability, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can reduce solubility.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q2: How should I prepare the working solution of this compound for cell culture experiments?
A2: To prepare a working solution, the DMSO stock solution should be diluted directly into the cell culture medium to the desired final concentration.[3][5] It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 1%) to avoid solvent-induced cytotoxicity.[3][5] The dilution should be done immediately before adding it to the cells to minimize the time the compound spends in the aqueous environment of the culture medium at 37°C.[3]
Q3: What is the known stability of this compound in cell culture media under typical incubation conditions (37°C, 5% CO2)?
Troubleshooting Guide
Problem: I am not observing the expected biological effect of this compound in my cell-based assay.
This issue could arise from several factors related to the compound's stability and handling. Follow this troubleshooting guide to identify the potential cause.
Diagram: Troubleshooting Workflow for this compound Activity Issues
Caption: Troubleshooting flowchart for diagnosing issues with this compound activity.
Q4: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
A4: Precipitation can occur if the solubility limit of this compound is exceeded in the aqueous environment of the cell culture medium. Here are some steps to address this:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of the inhibitor in your experiment.
-
Increase DMSO Concentration: If your cell line can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might help maintain solubility. However, always run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Warm the Medium: Gently warming the medium to 37°C before adding the inhibitor might help.[2][6]
-
Sonication: In some cases, brief sonication of the stock solution before dilution can aid in dissolution.[1][2]
Data and Protocols
Table 1: Solubility and Storage of this compound
| Parameter | Value & Condition | Reference |
| Solubility in DMSO | ≥ 100 mg/mL (274.47 mM) | [1] |
| >10 mM | [2][6] | |
| 73 mg/mL (200.36 mM) | [3] | |
| Powder Storage | -20°C for 3 years | [4] |
| 4°C for 2 years | [4] | |
| Stock Solution Storage | -80°C for 6 months to 2 years | [1][4] |
| -20°C for 1 month to 1 year | [1][2][4] |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol outlines the steps for preparing and applying this compound to cells in culture.
Caption: Workflow for preparing and applying this compound in cell culture experiments.
Protocol Steps:
-
Reconstitution of this compound Powder:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, you may warm the tube at 37°C for 10 minutes and/or vortex or sonicate briefly.[2][6]
-
-
Aliquoting and Storage of Stock Solution:
-
Preparation of Working Solution and Treatment of Cells:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is kept at a minimum (e.g., ≤ 1%).[3][5]
-
Gently mix the medium containing the inhibitor and immediately add it to your cells.
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).[3][5]
-
Signaling Pathway Context
This compound is a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[3][4][7] Understanding the SGK1 signaling pathway is crucial for interpreting experimental results.
Caption: Simplified signaling pathway showing the activation of SGK1 and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. apexbt.com [apexbt.com]
- 7. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
troubleshooting EMD638683 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the SGK1 inhibitor, EMD638683, particularly concerning its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. This compound exerts its inhibitory effect by blocking the phosphorylation of downstream targets of SGK1, such as N-Myc downstream-regulated gene 1 (NDRG1).[1]
Q2: I observed a precipitate after diluting my this compound stock solution into my experimental buffer. What is the cause?
The most common reason for this compound precipitation is its low aqueous solubility. This compound is insoluble in water.[2][3] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer (e.g., PBS, cell culture media), the compound can "crash out" of solution as it is no longer soluble in the predominantly aqueous environment. This phenomenon is often referred to as "solvent shock."
Q3: What are the consequences of this compound precipitation in my experiment?
Precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be significantly lower than the intended concentration, leading to unreliable and difficult-to-reproduce results.
-
Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitate can interfere with various assay readouts, particularly those involving light scattering, such as absorbance or fluorescence-based assays, and can also cause issues in microscopy applications.
Q4: How should I prepare my this compound stock and working solutions to avoid precipitation?
Proper solution preparation is critical to prevent precipitation. It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent and then dilute it to the final working concentration in your aqueous buffer using a stepwise approach.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental buffer.
Problem: Precipitate forms immediately upon dilution of the DMSO stock solution into an aqueous buffer.
Cause: This is likely due to the low aqueous solubility of this compound and the rapid change in solvent polarity.
Solutions:
-
Optimize your Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous buffer. Instead, perform a serial dilution. A recommended practice is to first dilute the stock solution into a small volume of serum-free media or buffer, mix gently, and then add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain the compound's solubility.
-
Reduce the Final DMSO Concentration: While this compound is highly soluble in DMSO, the final concentration of DMSO in your experiment should be kept to a minimum to avoid solvent-induced artifacts and cellular toxicity. A common recommendation is to keep the final DMSO concentration below 0.5% (v/v), and ideally at or below 0.1%.
-
Consider the Use of Co-solvents: For in vivo or certain in vitro applications, a co-solvent system may be necessary to maintain solubility.
Problem: The solution is initially clear but a precipitate forms over time during incubation.
Cause: This may indicate that the concentration of this compound is at the limit of its solubility in your specific buffer system and is slowly coming out of solution. It could also be related to the stability of the compound in the aqueous environment.
Solutions:
-
Reduce the Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold in your specific experimental conditions. It is advisable to perform a dose-response experiment to identify the highest soluble concentration that still produces the desired biological effect.
-
Prepare Fresh Working Solutions: It is recommended to prepare the final working solution of this compound fresh for each experiment and use it immediately. Avoid long-term storage of the compound in aqueous buffers.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 18.2 mg/mL | [2] |
| Ethanol (with gentle warming) | ≥ 45.8 mg/mL | [2] |
| Water | Insoluble | [2][3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of the solid in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.64 mg of this compound (Molecular Weight: 364.34 g/mol ) in 1 mL of DMSO.
-
To aid dissolution, you may gently warm the tube to 37°C for 10 minutes and/or vortex or sonicate the solution.[5]
-
Visually inspect the solution to ensure that all the solid has completely dissolved.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (with or without serum)
-
Sterile conical or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Calculate the volume of the 10 mM this compound stock solution required for your final volume of media. For example, to prepare 10 mL of media with a final concentration of 10 µM, you will need 10 µL of the 10 mM stock solution.
-
Intermediate Dilution: In a sterile tube, add the required volume of the this compound stock solution (10 µL in this example) to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or briefly vortex to mix thoroughly. This creates an intermediate dilution.
-
Final Dilution: Add the remaining volume of your complete media (9 mL in this example) to the tube containing the intermediate dilution.
-
Invert the tube several times to ensure the solution is well-mixed.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the prepared media immediately.
Mandatory Visualization
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
EMD638683 toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of EMD638683 in animal models. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] It exerts its effects by blocking the phosphorylation of downstream SGK1 targets, such as N-Myc downstream-regulated gene 1 (NDRG1).[3][4]
Q2: What are the known off-target effects of this compound? A2: While considered selective for SGK1, this compound has been shown to have inhibitory effects on other kinases at higher concentrations. These include cAMP-dependent protein kinase (PKA), mitogen- and stress-activated protein kinase 1 (MSK1), protein kinase C-related kinase 2 (PRK2), and other SGK isoforms like SGK2 and SGK3.[3]
Q3: What are the expected physiological effects of this compound in animal models? A3: In mice, this compound has been observed to decrease blood pressure, particularly in models of hyperinsulinism and high-salt diet.[4][5] It can also lead to an increase in fluid intake and urinary flow rate, with a corresponding decrease in body weight.[4][5]
Q4: Are there any known toxicities associated with this compound? A4: Specific lethal dose (LD50) or no-observed-adverse-effect level (NOAEL) data from formal preclinical toxicology studies are not readily available in the public domain. However, as an acylhydrazone, it belongs to a chemical class that can be associated with toxicity. Inhibition of SGK1 has been linked to enhanced TLR-mediated inflammation and has the potential to promote endotoxin-driven organ damage.[6] Furthermore, sustained SGK1 activation has been associated with adverse cardiac remodeling and arrhythmias, suggesting that its inhibition should be approached with caution in cardiovascular studies.[7]
Q5: What is the recommended solvent and storage for this compound? A5: this compound is soluble in DMSO.[1] For in vivo studies, various formulations have been used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Stock solutions should be stored at -20°C or -80°C.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy (e.g., no change in blood pressure) | 1. Inadequate dose or bioavailability.2. Animal model is not dependent on SGK1 signaling for the observed phenotype.3. Improper formulation or administration of the compound. | 1. Review literature for effective dose ranges in similar models. Consider a dose-response study.2. Confirm the role of SGK1 in your model using SGK1 knockout animals or other validation methods.[4]3. Ensure proper dissolution of this compound and use a validated administration route. Prepare fresh solutions for each experiment.[3] |
| Unexpected inflammatory response | SGK1 inhibition can enhance TLR-mediated inflammation.[6] | 1. Monitor animals for signs of inflammation.2. Measure pro-inflammatory cytokine levels (e.g., TNF, IL-6, IL-12).3. Consider co-administration with an anti-inflammatory agent if the inflammatory response is a confounding factor. |
| Cardiac abnormalities (e.g., arrhythmias) | SGK1 plays a role in cardiac electrophysiology.[7] | 1. Monitor cardiac function using electrocardiography (ECG) in relevant studies.2. Be cautious when using this compound in models with pre-existing cardiovascular conditions. |
| Significant weight loss | Diuretic effect and potential impact on appetite or metabolism.[4][5] | 1. Monitor body weight and food/water intake regularly.2. Ensure animals have free access to water to prevent dehydration.3. If weight loss is severe, consider adjusting the dose. |
Quantitative Data
In Vitro Efficacy
| Parameter | Value | Cell Line | Reference |
| IC50 (SGK1 inhibition) | 3 µM | - | [1][2] |
| IC50 (NDRG1 phosphorylation) | 3.35 ± 0.32 µM | HeLa | - |
In Vivo Observations in Mice
| Parameter | Observation | Animal Model | Dose | Reference |
| Blood Pressure | Significant decrease | Fructose/saline-treated mice | ~600 mg/kg/day in chow | [4] |
| Fluid Intake | Tendency to increase | Fructose/saline-treated mice | ~600 mg/kg/day in chow | [4][5] |
| Urinary Flow Rate | Significantly increased | Fructose/saline-treated mice | ~600 mg/kg/day in chow | [4][5] |
| Body Weight | Significantly decreased | Fructose/saline-treated mice | ~600 mg/kg/day in chow | [4][5] |
Note: Comprehensive toxicological data such as LD50 and NOAEL values for this compound are not available in the reviewed literature.
Experimental Protocols
In Vivo Antihypertensive Study in Mice
-
Animal Model: Use wild-type mice (e.g., C57BL/6J). To induce hyperinsulinism and salt-sensitive hypertension, provide a drinking solution of isotonic saline containing 10% fructose.[4]
-
This compound Administration: Administer this compound mixed in the chow at a concentration of 4460 ppm (approximately 600 mg/kg/day).[4] A control group should receive a placebo diet.
-
Blood Pressure Measurement: Acclimate mice to the tail-cuff method for blood pressure measurement for several days before starting the experiment. Record baseline blood pressure and then measure it daily during the treatment period.[4]
-
Metabolic Cage Analysis: House mice in metabolic cages to monitor fluid and food intake, as well as urinary output. Collect urine to measure electrolyte concentrations (e.g., Na+, K+) using flame photometry.[4][5]
-
Data Analysis: Compare blood pressure, fluid and food intake, urinary volume, and electrolyte excretion between the this compound-treated and placebo groups using appropriate statistical methods.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathological Role of Serum- and Glucocorticoid-Regulated Kinase 1 in Adverse Ventricular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of EMD638683
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of EMD638683, a potent SGK1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a small molecule inhibitor whose primary target is the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3][4] It is a key downstream effector in the PI3K signaling pathway.[3][4]
Q2: What is the established mechanism of action for this compound?
This compound functions by inhibiting the kinase activity of SGK1. The activation of SGK1 is dependent on the phosphoinositide 3-kinase (PI3K) signaling pathway, which activates mTORC2 and PDK1 to phosphorylate and fully activate SGK1.[3][4] Once active, SGK1 phosphorylates numerous downstream targets, including N-Myc Downstream-Regulated Gene 1 (NDRG1).[3][4] this compound's inhibition of SGK1 can be effectively monitored by measuring the reduction in the phosphorylation of NDRG1.[1][2][5]
Q3: What are the known off-target kinases of this compound?
While this compound is highly selective for SGK1, it has been shown to inhibit other kinases, particularly at higher concentrations.[3] These off-targets include other isoforms of SGK (SGK2 and SGK3), as well as cAMP-dependent protein kinase (PKA), mitogen- and stress-activated protein kinase 1 (MSK1), and protein kinase C-related kinase 2 (PRK2).[1][5]
Q4: How can the potential for off-target effects be minimized?
Minimizing off-target effects is critical for data interpretation. The primary strategies include:
-
Dose Optimization: Use the lowest concentration of this compound that achieves effective inhibition of SGK1. This requires performing a careful dose-response analysis in your specific experimental system.
-
Use of Controls: Incorporate rigorous controls, such as using SGK1 knockout cells/animals or comparing results with SGK1 knockdown via siRNA, to confirm that the observed phenotype is due to SGK1 inhibition.[2][5][6]
-
Orthogonal Approaches: Validate key findings using an alternative SGK1 inhibitor with a different chemical scaffold or a non-pharmacological method like genetic knockdown.
Troubleshooting Guide
Issue: Experimental results are inconsistent or suggest effects unrelated to SGK1 signaling.
This common issue may arise from off-target activity or suboptimal inhibitor concentration. Follow this workflow to troubleshoot.
Issue: How can I distinguish effects from SGK1, SGK2, or SGK3 inhibition?
Because this compound can inhibit all three SGK isoforms, attributing an effect solely to SGK1 requires additional validation.[1][5] An effective strategy is to use isoform-specific gene silencing.
Data and Protocols
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 | Comments |
|---|---|---|
| SGK1 (On-Target) | 3 µM | Primary target; potent inhibition.[1][2] |
| p-NDRG1 (in-cell) | 3.35 ± 0.32 µM | Half-maximal inhibition of a direct SGK1 substrate in cells.[5] |
| SGK2 | Inhibitory Effect | Known off-target; specific IC50 not always reported but inhibited.[1][5] |
| SGK3 | Inhibitory Effect | Known off-target; specific IC50 not always reported but inhibited.[1][5] |
| PKA | Inhibitory Effect | Known off-target; may confound cAMP-related signaling studies.[1][5] |
| MSK1 | Inhibitory Effect | Known off-target.[1][5] |
| PRK2 | Inhibitory Effect | Known off-target.[1][5] |
Table 2: Recommended Concentration Ranges for this compound
| Experimental System | Concentration Range | Notes |
|---|---|---|
| In Vitro (Cell Culture) | 3 - 10 µM | Start with a dose-response curve. 10 µM has been shown to completely suppress p-NDRG1.[1] Higher concentrations (e.g., 50 µM) have been used but increase the risk of off-target effects.[1] |
| In Vivo (Rodent Models) | 10 - 20 mg/kg | Dosing depends on the model and administration route.[1][6] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines a method to determine the lowest effective concentration of this compound by measuring the phosphorylation of its downstream target, NDRG1.
-
Cell Plating: Plate your cells of interest at an appropriate density in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to create a range of treatment concentrations (e.g., 0 µM, 0.1 µM, 0.5 µM, 1 µM, 3 µM, 10 µM, 30 µM). The 0 µM well should contain the equivalent volume of DMSO as the highest concentration well.
-
Treatment: Pre-treat cells with the different concentrations of this compound for 1-2 hours.[1][6]
-
Stimulation (if applicable): If your model requires it, stimulate the cells to activate the SGK1 pathway (e.g., with LPS, insulin, or serum).[1]
-
Cell Lysis: After the appropriate stimulation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Proceed to Western Blot analysis as described in Protocol 2.
Protocol 2: Western Blot for Phospho-NDRG1
This protocol is used to confirm the inhibition of SGK1 activity.
-
Sample Preparation: Normalize the protein concentration for all samples from the dose-response experiment and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated NDRG1 (e.g., anti-phospho-NDRG1/NDRG2 (Ser330)).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total NDRG1 or a housekeeping protein like GAPDH or β-actin.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
EMD638683 Vehicle Control Technical Support Center
Welcome to the technical support center for the use of EMD638683 vehicle control in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper preparation and use of vehicle controls in studies involving the SGK1 inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in experiments with this compound?
A vehicle control is a formulation identical to the one used to deliver the experimental drug (this compound), but without the active compound. It is crucial for differentiating the effects of the drug from those of the delivery vehicle itself. Solvents like DMSO, or excipients like PEG300 and Tween-80, can have their own biological effects, and a vehicle control group helps to isolate the pharmacological action of this compound.
Q2: What is the primary mechanism of action of this compound that necessitates a vehicle control?
This compound is a potent inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), with an in vitro IC50 of approximately 3 μM.[1][2][3][4][5][6] SGK1 is involved in various cellular processes, including ion channel regulation, cell proliferation, and survival.[1][7] To confidently attribute observed effects to SGK1 inhibition by this compound, a vehicle control is necessary to rule out any confounding effects from the formulation components.
Q3: What are the common solvents and formulations used for this compound in in vivo studies?
This compound is insoluble in water.[1] Common formulations for in vivo administration involve a combination of solvents and excipients to achieve a clear and stable solution. Based on available data, several protocols can be used:
It is recommended to prepare the solution fresh for optimal results.[3]
Q4: Are there any known off-target effects of this compound that I should be aware of?
Yes, while this compound is a selective SGK1 inhibitor, it has been shown to have inhibitory effects on other kinases at similar concentrations. These include SGK2 and SGK3, as well as Mitogen- and Stress-Activated protein Kinase 1 (MSK1) and Protein Kinase C-Related Kinase 2 (PRK2).[1][4][9] When designing experiments, these off-target effects should be considered, and appropriate controls and complementary experiments may be necessary to confirm that the observed phenotype is due to SGK1 inhibition.
Troubleshooting Guides
Problem: Precipitation or phase separation of the vehicle control solution.
-
Possible Cause: Incomplete dissolution of components or temperature fluctuations.
-
Solution:
-
Ensure all components are added sequentially and mixed thoroughly between each addition as described in the formulation protocols.
-
Gentle warming of the solution to 37°C and/or sonication can aid in dissolution.[1][2][8]
-
Prepare the vehicle control solution fresh before each experiment to minimize the chances of precipitation over time. Long-term storage of the final solution is not recommended.[1]
-
Problem: Unexpected physiological or behavioral changes in the vehicle control group.
-
Possible Cause: Biological effects of the vehicle components. For example, DMSO is a common solvent known to have various biological activities. Ethanol, if used as a solvent, can stimulate the proliferation of certain cell lines like MCF-7.[10]
-
Solution:
-
Review the literature for known effects of the specific vehicle components in your experimental model.
-
Minimize the concentration of potentially bioactive solvents like DMSO in the final formulation. The provided protocols limit DMSO to 10%.
-
Consider using an alternative vehicle formulation if adverse effects are observed.
-
It is crucial to meticulously record and report all observations in the vehicle control group to ensure transparent and accurate interpretation of the study results.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (SGK1) | 3 μM | [1][2][3][4][5][6] |
| This compound IC50 (NDRG1 phosphorylation) | 3.35 ± 0.32 μM | [2][7][9] |
| In Vivo Dosage (Mice) | 600 mg/kg in chow | [1][4][5][6] |
| In Vivo Dosage (Rats) | 20 mg/kg intragastrically | [2] |
Experimental Protocols
Preparation of Vehicle Control Solution (Based on Protocol 1)
This protocol yields a clear solution suitable for in vivo administration.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
In a sterile tube, add 10% of the final desired volume of DMSO.
-
Add 40% of the final desired volume of PEG300 to the DMSO and mix thoroughly until the solution is homogenous.
-
Add 5% of the final desired volume of Tween-80 to the mixture and vortex until clear.
-
Add 45% of the final desired volume of saline to bring the solution to the final volume and mix thoroughly.
-
If any precipitation or cloudiness is observed, warm the solution to 37°C and/or sonicate briefly until it becomes a clear solution.
-
This vehicle control solution should be prepared fresh before administration.
Visualizations
Signaling Pathway of SGK1 Inhibition
Caption: SGK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for an In Vivo Study
Caption: A typical experimental workflow for an in vivo study using a vehicle control.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of EMD638683 solution
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of EMD638683 solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Long-Term Stability of this compound Solutions
Proper storage and handling of this compound solutions are critical for maintaining their stability and ensuring the reproducibility of experimental results. The stability of this compound is dependent on the solvent, storage temperature, and handling procedures.
Storage Recommendations for this compound Stock Solutions
For optimal long-term stability, this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored under the following conditions. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
| Storage Temperature | Duration (DMSO) | Recommendations |
| -80°C | 6 months to 2 years[1][2] | Preferred for long-term storage. |
| -20°C | 1 month to 1 year[1][2][3] | Suitable for shorter-term storage. |
Note: Always use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact the solubility and stability of this compound.[1][2]
Working Solutions
It is strongly recommended that aqueous working solutions of this compound for in vivo and in vitro experiments be prepared fresh on the day of use from a frozen stock.[1][2] If immediate use is not possible, short-term storage at 4°C for a few hours may be acceptable, but stability under these conditions should be validated for the specific experimental setup.
Experimental Protocols
Protocol for Assessing this compound Solution Stability via High-Performance Liquid Chromatography (HPLC)
While specific degradation pathways for this compound are not extensively documented in publicly available literature, a stability-indicating HPLC method can be developed to monitor the purity and concentration of this compound over time. This protocol provides a general framework that can be adapted and validated for specific laboratory conditions.
Objective: To quantify the concentration of this compound in a solution over time and detect the formation of potential degradation products.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment of the mobile phase)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Mobile Phase: A common mobile phase for reverse-phase chromatography of small molecules consists of a mixture of acetonitrile and water. A typical starting point could be a gradient of 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes. The exact gradient and mobile phase composition should be optimized to achieve good separation of this compound from any potential impurities or degradants.
-
Preparation of Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the same solvent as the test sample. These will be used to generate a standard curve for quantification.
-
Sample Analysis:
-
At each time point of the stability study (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot of the stored this compound solution.
-
Dilute the sample to fall within the concentration range of the standard curve.
-
Inject a fixed volume (e.g., 10 µL) of the diluted sample and the standard solutions onto the HPLC system.
-
-
Data Analysis:
-
Create a standard curve by plotting the peak area of this compound against the corresponding concentration of the standard solutions.
-
Determine the concentration of this compound in the test sample at each time point by interpolating its peak area from the standard curve.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks.
-
Forced Degradation Studies: To further validate the stability-indicating nature of the HPLC method, forced degradation studies can be performed. This involves subjecting the this compound solution to harsh conditions to intentionally induce degradation. This helps in identifying potential degradation products and ensuring they are well-separated from the parent peak. Stress conditions can include:
-
Acidic and Basic Hydrolysis: Incubating the solution with HCl and NaOH.
-
Oxidation: Treating the solution with hydrogen peroxide.
-
Thermal Stress: Heating the solution at an elevated temperature.
-
Photostability: Exposing the solution to UV light.
Troubleshooting Guide & FAQs
This section addresses common problems that researchers may encounter when working with this compound solutions.
Q1: I am observing precipitation in my this compound stock solution after thawing. What should I do?
A1: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture.
-
Troubleshooting Steps:
-
Gently warm the tube to 37°C for 10-15 minutes and vortex to try and redissolve the precipitate.[4]
-
Sonication in an ultrasonic bath for a few minutes can also aid in dissolution.[4]
-
Ensure that you are using anhydrous DMSO for your stock solutions.
-
If precipitation persists, it may be necessary to prepare a fresh stock solution at a slightly lower concentration.
-
Q2: My in vivo formulation of this compound is cloudy or shows phase separation. How can I resolve this?
A2: This is a common issue when preparing aqueous dilutions from a DMSO stock. The solubility of this compound is much lower in aqueous solutions than in DMSO.
-
Troubleshooting Steps:
-
Ensure that the DMSO stock solution is completely clear before adding it to aqueous-based co-solvents.
-
Add the co-solvents sequentially and mix thoroughly after each addition.[1]
-
The order of solvent addition can be critical. Typically, the DMSO stock is first mixed with a solubilizing agent like PEG300 or Tween-80 before the final addition of saline or buffer.
-
Gentle heating and sonication can be used to aid dissolution, but be cautious about the thermal stability of the compound in the final formulation.[2]
-
Consider using alternative formulation vehicles such as 20% SBE-β-CD in saline or corn oil, which have been reported for this compound.[1]
-
Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
A3: A lack of biological activity can stem from several factors, including compound instability, incorrect concentration, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: If there are concerns about the stability of your stored solution, consider performing an analytical check (e.g., by HPLC) to confirm the concentration and purity of this compound.
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a reliable stock solution for each experiment.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. The reported IC50 for SGK1 inhibition is in the low micromolar range (around 3 µM).[2]
-
Check Cell Permeability: While this compound is a small molecule, poor cell permeability could be a factor in some cell types. Ensure adequate incubation time for the compound to enter the cells and engage its target.
-
Verify Target Expression: Confirm that your cell line expresses SGK1, the target of this compound.
-
Positive Control: Include a positive control in your experiment that is known to inhibit the SGK1 pathway to ensure that the assay itself is working correctly.
-
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[2] Aliquoting the stock solution into single-use vials upon initial preparation is the best practice to maintain the integrity of the compound.
Visualizations
Signaling Pathway of this compound
References
Validation & Comparative
EMD638683 in the Landscape of SGK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical signaling node in a multitude of cellular processes, including cell survival, proliferation, and ion channel regulation. Its dysregulation is implicated in various pathologies, ranging from hypertension and diabetic nephropathy to cancer, making it a compelling target for therapeutic intervention. EMD638683 is a notable small molecule inhibitor of SGK1. This guide provides an objective comparison of this compound with other prominent SGK1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Quantitative Comparison of SGK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized SGK1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | SGK1 IC50 | SGK2 IC50 | SGK3 IC50 | Assay Type | Key Selectivity Notes |
| This compound | 3 µM[1] | 71% inhibition at 1 µM[2] | 75% inhibition at 1 µM[2] | Biochemical Kinase Assay | Also inhibits PKA, MSK1, and PRK2 with IC50 values ≤ 1 µM.[2] |
| 3.35 ± 0.32 µM[3] | - | - | Cell-based (NDRG1 phosphorylation) | - | |
| GSK650394 | 62 nM[4][5] | 103 nM[4][5] | - | Scintillation Proximity Assay | >30-fold selectivity over Akt and other related kinases.[6] However, broader profiling revealed off-targets including AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK.[5] |
| ~1 µM[6] | - | - | Cell-based (LNCaP cell growth) | - | |
| SI-113 | 600 nM[7][8] | - | - | Biochemical Kinase Assay | Selective against Abl, Src, and AKT.[5] |
| 8 µM[5] | - | - | Cell-based (RKO cell growth) | - | |
| PO-322 | 54 ± 6 nM[5] | - | - | Cell-based | Highly selective, with 98% inhibition of SGK1 at 1 µM and no other of 100 kinases inhibited by >50%.[5] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of SGK1 inhibition and the methodologies used for inhibitor characterization, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of SGK1 inhibitors.
In Vitro Biochemical Kinase Assay (Generalized)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SGK1.
-
Reaction Setup: In a microplate, combine recombinant active SGK1 enzyme with a specific peptide substrate (e.g., a synthetic peptide derived from the known SGK1 substrate NDRG1).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP, often radiolabeled with ³²P (e.g., [γ-³²P]ATP), and magnesium chloride.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection of Phosphorylation: Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot Assay for SGK1 Activity (Generalized)
This assay assesses the ability of an inhibitor to block SGK1 activity within a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Culture: Plate cells known to have an active SGK1 pathway (e.g., HeLa or Caco-2 cells) in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the SGK1 inhibitor (e.g., this compound) for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: If necessary, stimulate the SGK1 pathway by adding an appropriate agonist (e.g., serum or a specific growth factor).
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of an SGK1 substrate (e.g., phospho-NDRG1). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total NDRG1 or GAPDH). Calculate the IC50 value based on the reduction in substrate phosphorylation at different inhibitor concentrations.[3]
Concluding Remarks
The choice of an SGK1 inhibitor is contingent on the specific experimental goals. This compound, with a low micromolar IC50, serves as a useful tool for studying SGK1, particularly in cellular contexts where higher concentrations may be required. However, its off-target effects on other kinases should be considered when interpreting results. For applications demanding higher potency and selectivity, inhibitors like GSK650394 and PO-322 may be more suitable, although a comprehensive understanding of their kinome-wide selectivity is also crucial. SI-113 offers an intermediate potency with good selectivity against some closely related kinases. This guide provides a foundational comparison to assist researchers in making an informed decision for their studies on the multifaceted roles of SGK1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 6. GSK 650394 | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of EMD638683 and GSK650394 Selectivity for SGK Family Kinases
In the landscape of kinase inhibitors, selectivity is a paramount attribute that dictates therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of two prominent inhibitors of Serum/Glucocorticoid-regulated Kinase 1 (SGK1): EMD638683 and GSK650394. The following sections dissect their selectivity profiles, the experimental methodologies used for their characterization, and the signaling pathways they modulate.
Quantitative Selectivity Profile
The inhibitory activities of this compound and GSK650394 have been evaluated against SGK1 and other kinases using various biochemical and cellular assays. The following table summarizes the available quantitative data (IC50 values), offering a snapshot of their respective potencies and selectivities.
| Target Kinase | This compound IC50 | Assay Type | GSK650394 IC50 | Assay Type |
| SGK1 | 3 µM[1][2][3][4][5][6][7] | Cellular (NDRG1 Phosphorylation) | 62 nM[1][8][9][10][11] | Biochemical (Scintillation Proximity Assay) |
| SGK2 | Inhibited (71% at 1 µM)[4] | Biochemical | 103 nM[1][8][9][10][11] | Biochemical (Scintillation Proximity Assay) |
| SGK3 | Inhibited (75% at 1 µM)[4] | Biochemical | - | - |
| PKA | Inhibitory effect noted[1][2][7] | - | >30-fold selective over Akt and other related kinases[8] | - |
| MSK1 | ≤ 1 µM[4] | Biochemical | - | - |
| PRK2 | ≤ 1 µM[4] | Biochemical | - | - |
| Akt | - | - | >30-fold selective[8] | - |
Note: A direct comparison of IC50 values should be made with caution due to the different assay formats (biochemical vs. cellular) employed for each inhibitor.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are the detailed protocols for the key assays used to characterize this compound and GSK650394.
This compound: Cellular NDRG1 Phosphorylation Assay
The inhibitory effect of this compound on SGK1 activity was quantified in a cellular context by measuring the phosphorylation of a known SGK1 substrate, N-Myc Downstream-Regulated Gene 1 (NDRG1).[1][2][4][6][7][12]
Cell Culture and Treatment:
-
Human cervical carcinoma HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate.[3]
-
Cells are seeded in 6-well plates and grown to a suitable confluency.[2]
-
Prior to inhibitor treatment, cells are typically serum-starved to reduce basal kinase activity.
-
Cells are then treated with varying concentrations of this compound or vehicle (DMSO) for a defined period.
-
Following inhibitor treatment, cells are stimulated with an appropriate agonist (e.g., serum or growth factors) to activate the SGK1 signaling pathway.
Protein Extraction and Western Blotting:
-
After stimulation, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated NDRG1 (pNDRG1).
-
A primary antibody against total NDRG1 or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Data Analysis: The ratio of pNDRG1 to total NDRG1 (or the loading control) is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of NDRG1 phosphorylation against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
GSK650394: Scintillation Proximity Assay (SPA)
The biochemical potency of GSK650394 against SGK1 and SGK2 was determined using a scintillation proximity assay (SPA).[9] This in vitro assay measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the kinase.
Assay Components:
-
Kinase: Recombinant active SGK1 or SGK2.
-
Substrate: A biotinylated peptide substrate (e.g., CROSStide).[9]
-
Radiolabel: [γ-33P]ATP.
-
Detection System: Streptavidin-coated SPA beads.
Protocol:
-
The kinase reaction is performed in a 96-well plate.
-
Varying concentrations of GSK650394 are pre-incubated with the kinase (SGK1 or SGK2) in a reaction buffer.
-
The kinase reaction is initiated by the addition of the biotinylated peptide substrate and [γ-33P]ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the streptavidin-coated SPA beads are added to the wells.
-
The biotinylated and phosphorylated peptide substrate binds to the SPA beads.
-
When the radiolabeled phosphate is in close proximity to the scintillant embedded in the bead, it excites the scintillant, producing light.
-
The light signal is detected using a microplate scintillation counter.
Data Analysis: The amount of light produced is proportional to the amount of phosphorylated substrate. The percentage of kinase activity is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the GSK650394 concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 9. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. scispace.com [scispace.com]
A Comparative Guide to SGK1 Inhibitors in Cancer Research: EMD638683 vs. SI-113
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Serum and Glucocorticoid-regulated Kinase 1 (SGK1) has emerged as a promising therapeutic target. SGK1, a serine/threonine kinase, plays a pivotal role in promoting cell survival, proliferation, and resistance to therapy in various cancers. This guide provides an objective comparison of two prominent SGK1 inhibitors, EMD638683 and SI-113, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their cancer research endeavors.
At a Glance: Key Performance Indicators
| Feature | This compound | SI-113 |
| Primary Target | Serum and Glucocorticoid-regulated Kinase 1 (SGK1) | Serum and Glucocorticoid-regulated Kinase 1 (SGK1) |
| Reported IC50 | 3 µM[1][2][3][4] | 600 nM[1][2] |
| Selectivity | Known to inhibit other kinases including PKA, MSK1, PRK2, and other SGK isoforms (SGK2, SGK3).[5] Also reported to have poor cell permeability.[5] | Reported to be highly selective for SGK1 over AKT1.[6] |
| Therapeutic Synergy | Enhances the efficacy of radiation and doxorubicin.[1] | Potentiates the effects of paclitaxel and radiotherapy.[2][7] |
| In Vivo Efficacy | Shown to blunt tumor development in chemical carcinogenesis models.[1] | Demonstrated to inhibit tumor growth in hepatocellular carcinoma and glioblastoma xenograft models.[6][8] |
Mechanism of Action and Signaling Pathway
Both this compound and SI-113 exert their anti-cancer effects by inhibiting the kinase activity of SGK1. SGK1 is a downstream effector of the PI3K/mTOR signaling pathway and contributes to tumorigenesis by phosphorylating and regulating a host of downstream substrates involved in cell survival, proliferation, and apoptosis.
Experimental Data and Performance
In Vitro Efficacy
This compound:
-
In colon cancer CaCo-2 cells, this compound augmented radiation-induced apoptosis, as evidenced by increased phosphatidylserine exposure, decreased mitochondrial potential, and increased caspase 3 activity.[1]
-
Treatment with this compound led to a significant decrease in cell viability in rhabdomyosarcoma cells (RD and RH30) and enhanced the cytotoxic effects of doxorubicin.[1]
SI-113:
-
In the RKO human colon carcinoma cell line, 12.5 µM SI-113 caused a significant delay in cell cycle progression.[2]
-
When combined with paclitaxel, SI-113 significantly increased apoptosis and necrosis in RKO cells.[2]
-
SI-113 has been shown to inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma (HuH-7 and HepG2) and glioblastoma cell lines.[2][7]
In Vivo Efficacy
This compound:
-
In a chemical carcinogenesis mouse model, treatment with this compound significantly reduced the number of developing colonic tumors.[1]
SI-113:
-
In a xenograft model using ADF human glioblastoma cells in NOD/SCID mice, SI-113, both alone and in combination with vincristine, restrained tumor growth.[9]
-
In a hepatocellular carcinoma xenograft model using HuH-7 cells, SI-113 treatment resulted in a significantly smaller tumor volume compared to the control group.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of compounds on cell proliferation and viability.
Detailed Methodology:
-
Cell Seeding: Plate 8 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound or SI-113 for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate to allow for the reduction of MTT by metabolically active cells into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
References
- 1. karger.com [karger.com]
- 2. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
Comparison Guide for Validating EMD638683 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of EMD638683, a potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] Validating that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery, ensuring that the observed phenotypic effects are a direct result of on-target activity. Here, we compare direct and indirect methods, offering detailed protocols and data presentation formats to assist in experimental design and interpretation.
Overview of this compound
This compound is a selective inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion transport.[3][4] It inhibits SGK1 with an IC50 of approximately 3 µM.[1][2] While highly selective, this compound has also been shown to have some inhibitory effects on SGK2, SGK3, PKA, MSK1, and PKR2.[1][5] Therefore, validating its engagement with SGK1 in cells is essential for accurately interpreting experimental outcomes.
Comparison of Target Engagement Validation Methods
The following table compares three common methods for validating the target engagement of kinase inhibitors like this compound in a cellular context.
| Method | Principle | Type of Evidence | Key Advantages | Key Limitations | Throughput |
| Western Blot for Phospho-NDRG1 | Measures the phosphorylation of a known downstream substrate (NDRG1) of SGK1.[1][2] Inhibition of SGK1 by this compound leads to a decrease in phospho-NDRG1 levels. | Indirect (Functional) | - Utilizes standard lab equipment- Directly assesses the functional consequence of target inhibition- Well-established and documented for this compound[1][3] | - Relies on the quality of antibodies- Does not directly measure binding to the target- Signal can be influenced by other pathways | Low to Medium |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding.[6][7] Drug binding stabilizes the target protein (SGK1), increasing its melting temperature.[7] | Direct (Biophysical) | - Directly confirms physical binding in intact cells[6]- Does not require compound modification- Can be adapted to higher throughput formats[8][9] | - Requires a specific antibody for the target protein- Optimization of heating temperatures is necessary- May not be suitable for all proteins | Low to High (format dependent) |
| Kinobeads Competition Assay | A chemoproteomic approach where this compound competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[10][11][12] Bound kinases are identified and quantified by mass spectrometry.[13] | Direct (Binding) | - Provides a global view of kinase targets and selectivity[13]- Identifies potential off-targets- Uses native kinases from cell lysates[12] | - Performed in lysates, not intact cells- Requires specialized proteomics equipment and expertise- Indirectly cellular, as the compound is added post-lysis | Low |
Quantitative Data Presentation
Clear and structured data presentation is crucial for comparing results across different experiments and compounds.
Table 1: Dose-Response of this compound on NDRG1 Phosphorylation
This table summarizes the potency of this compound in inhibiting the downstream target of SGK1.
| Cell Line | Stimulus | This compound IC50 (µM) | Reference Compound IC50 (µM) |
| HeLa | Serum | 3.35 ± 0.32[1] | GSK650394: X.X ± Y.Y |
| HK-2 | CdCl₂ | ~10-50 (Effective Conc.)[1] | GSK650394: A.A ± B.B |
| Human Monocytes | LPS | ~10 (Effective Conc.)[1] | GSK650394: C.C ± D.D |
Table 2: CETSA Results for this compound
This table shows the shift in the melting temperature (Tm) of SGK1 upon binding of this compound, indicating target engagement.
| Compound | Concentration (µM) | SGK1 Melting Temp (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.1 | - |
| This compound | 10 | 56.4 | +4.3 |
| This compound | 30 | 58.2 | +6.1 |
| Negative Control | 30 | 52.3 | +0.2 |
Signaling Pathways and Experimental Workflows
Visual diagrams help in understanding the complex biological pathways and experimental procedures.
Caption: SGK1 signaling pathway and this compound inhibition.
Caption: Western Blot workflow for pNDRG1 detection.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Kinobeads competition assay workflow.
Experimental Protocols
Protocol 1: Western Blot for Phospho-NDRG1
This protocol assesses the functional inhibition of SGK1 by measuring the phosphorylation of its substrate, NDRG1.[1][2]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HK-2) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours, if necessary for the specific cell line and stimulus.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) or vehicle (DMSO) for 1-2 hours.[1]
-
Stimulate cells with an appropriate agonist (e.g., 10% FBS, 100 ng/mL LPS, 20 µM CdCl₂) for the recommended time (e.g., 30 minutes to 8 hours) to activate the SGK1 pathway.[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Analysis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-NDRG1 (Thr346), anti-total NDRG1, anti-SGK1, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phospho-NDRG1 to total NDRG1 or the loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol directly measures the binding of this compound to SGK1 in intact cells.[6][14]
-
Cell Treatment:
-
Harvest cultured cells and resuspend in PBS or culture medium to a concentration of 5-10 x 10⁶ cells/mL.
-
Treat cells with this compound (e.g., 30 µM) or vehicle (DMSO) and incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein pellet.
-
-
Detection:
-
Collect the supernatant and analyze the amount of soluble SGK1 by Western blot, as described in Protocol 1, using an anti-SGK1 antibody.
-
Quantify the band intensity for each temperature point.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melting curves for both vehicle and this compound-treated samples.
-
Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.
-
Protocol 3: Kinobeads Competition Assay
This chemoproteomic protocol profiles the kinase targets of this compound from a cell lysate.[11][12]
-
Lysate Preparation:
-
Grow a large batch of cells (e.g., 5 x 10⁸ cells) and harvest.
-
Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Centrifuge at high speed (e.g., 100,000 x g) to clarify the lysate. Determine protein concentration.
-
-
Competition Binding:
-
Dilute the lysate to a final concentration of 5-10 mg/mL.
-
Aliquot the lysate and add increasing concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle (DMSO). Incubate for 45-60 minutes at 4°C.[11]
-
-
Kinobeads Pulldown:
-
Add a slurry of pre-washed kinobeads to each lysate sample.
-
Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Collect the resulting peptides, desalt them using C18 tips, and prepare for mass spectrometry analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Identify and quantify the proteins in each sample using a label-free quantification (LFQ) approach.[11]
-
For each identified kinase, determine the reduction in bead binding in the presence of this compound compared to the vehicle control.
-
Plot the dose-response curves to determine the apparent dissociation constant (Kd app) for high-affinity targets.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biorxiv.org [biorxiv.org]
- 7. scispace.com [scispace.com]
- 8. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the In Vivo Specificity of the SGK1 Inhibitor EMD638683: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EMD638683's in vivo specificity, supported by experimental data and detailed protocols. We will delve into its mechanism of action, pivotal experiments that define its target engagement, and how it compares to other available alternatives.
This compound is a small molecule inhibitor primarily targeting Serum/glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes, including ion channel regulation, hormone release, and cell proliferation and survival.[1][2] Its efficacy has been noted in models of hypertension and certain cancers.[3][4] Understanding the in vivo specificity of such a tool is paramount for the accurate interpretation of experimental results.
The SGK1 Signaling Pathway
SGK1 is a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Upon activation by upstream signals, SGK1 phosphorylates a range of downstream targets, thereby modulating their activity.[1] A key substrate used to measure SGK1 activity is the N-Myc downstream-regulated gene 1 (NDRG1).[5]
In Vivo Specificity Assessment: A Head-to-Head Comparison in Wild-Type vs. SGK1 Knockout Models
A cornerstone experiment to determine the in vivo specificity of a targeted inhibitor is to assess its activity in a biological system lacking the intended target. In the case of this compound, its effects on blood pressure were compared in wild-type mice versus SGK1 knockout (sgk1-/-) mice.[3][5][6] In a model of hypertension induced by fructose and high salt, this compound significantly reduced blood pressure in wild-type mice.[3][5] Crucially, the inhibitor failed to alter blood pressure in SGK1 knockout mice under the same conditions, strongly indicating that the antihypertensive effects of this compound are mediated through its inhibition of SGK1.[3][5][6][7]
Quantitative Data Summary
| Animal Model | Treatment Group | Change in Systolic Blood Pressure (mmHg) | Reference |
| Wild-Type Mice (Fructose/Saline) | Vehicle | +26 ± 6 | [6][7] |
| Wild-Type Mice (Fructose/Saline) | This compound | -22 ± 4 (Normalized) | [1] |
| SGK1 Knockout Mice (Fructose/Saline) | Vehicle | No significant change | [5][6][7] |
| SGK1 Knockout Mice (Fructose/Saline) | This compound | No significant change | [5][6][7] |
Experimental Protocols
In Vivo Hypertension Model and Drug Administration
-
Animal Model: Wild-type and SGK1 knockout (sgk1-/-) mice were utilized.[5][6]
-
Induction of Hypertension: To induce hypertension, mice were provided with isotonic saline containing 10% fructose as their drinking water.[5][7]
-
This compound Administration: this compound was administered in the chow at a concentration of 4460 ppm, which equates to approximately 600 mg/kg/day.[5][6][7]
-
Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method.[5][7]
-
Duration: The study included both acute (24 hours) and chronic (4 weeks) treatment periods.[3][5]
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. karger.com [karger.com]
Comparative Analysis of SGK1 Knockdown versus EMD638683 Treatment in Cellular Research
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical signaling node in a multitude of cellular processes and a promising therapeutic target for a range of diseases, including cancer, hypertension, and metabolic disorders.[1][2] As a serine/threonine kinase, SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, regulating cell proliferation, survival, apoptosis, and ion transport.[1][3] Researchers aiming to investigate the function of SGK1 and validate it as a therapeutic target typically employ two primary methodologies: genetic knockdown of the SGK1 gene or pharmacological inhibition of the SGK1 protein.
This guide provides an objective comparison between SGK1 knockdown, a genetic approach to silence gene expression, and treatment with EMD638683, a selective small-molecule inhibitor of SGK1. By examining their mechanisms, specificity, and experimental outcomes, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their research objectives.
Mechanism of Action: Genetic Silencing vs. Pharmacological Inhibition
SGK1 Knockdown operates at the genetic level to ablate the function of SGK1. This is typically achieved using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), which target SGK1 messenger RNA (mRNA) for degradation, thereby preventing the translation and synthesis of the SGK1 protein.[4][5] This method results in a significant reduction or complete loss of the SGK1 protein, effectively eliminating all its downstream signaling activities. The effects of SGK1 knockdown can be profound, leading to the dephosphorylation of its targets and subsequent changes in cellular behavior, such as inhibited cancer cell growth and the induction of autophagy.[1][6]
This compound , on the other hand, is a small-molecule inhibitor that functions at the protein level.[1] It acts as a competitive inhibitor, binding to the ATP-binding pocket of the SGK1 kinase domain and preventing the phosphorylation of its downstream substrates.[1][7] this compound has been shown to be a highly selective inhibitor of SGK1.[1][8] Its primary mechanism is the direct inhibition of SGK1's catalytic activity, thereby blocking its ability to regulate downstream targets like N-Myc downstream-regulated gene 1 (NDRG1).[7][9]
Signaling Pathway Perturbation
SGK1 is a central component of the PI3K signaling pathway. Its activation is initiated by growth factors and hormones, leading to the activation of PI3K.[1] PI3K then generates PIP3, which recruits both PDK1 and mTORC2 to the membrane. These two kinases then phosphorylate and fully activate SGK1.[1][10] Activated SGK1 proceeds to phosphorylate a wide array of downstream targets, thereby regulating diverse cellular functions.[1] Both SGK1 knockdown and this compound treatment disrupt this signaling cascade, albeit through different mechanisms, ultimately leading to the inhibition of SGK1-mediated cellular events.
Quantitative Data Comparison
The following table summarizes key quantitative data comparing the efficacy and characteristics of SGK1 knockdown and this compound treatment from various experimental studies.
| Parameter | SGK1 Knockdown | This compound Treatment | Reference(s) |
| Mechanism | Reduces/eliminates SGK1 protein expression | Inhibits SGK1 kinase activity | [1][4] |
| Target | SGK1 mRNA | SGK1 Protein (ATP-binding site) | [1][4] |
| Specificity | Highly specific to SGK1 gene | Primarily targets SGK1; some off-target effects on SGK2, SGK3, PKA, MSK1, PRK2 | [1][7][11] |
| IC50 | Not Applicable | ~3 µM in HeLa cells (for NDRG1 phosphorylation) | [1][7][9] |
| Effect on Cell Proliferation | Significantly reduces proliferation of MCL cells | Dose-dependently decreases proliferation of MCL cells | [5] |
| Effect on Apoptosis | Induces apoptosis | Augments radiation-induced apoptosis in CaCo-2 cells | [8][12] |
| Effect on Downstream Targets | Reduces phosphorylation of NDRG1, FOXO3a, ERK, AKT, mTOR, JAK2, STAT3, NF-κB | Inhibits phosphorylation of NDRG1; decreases phosphorylation of ERK, AKT, mTOR, JAK2, STAT3, NF-κB | [1][5][6] |
| In Vivo Efficacy | Reduces tumor growth in MCL xenograft models | Reduces blood pressure in hypertensive mouse models; inhibits cardiac fibrosis | [5][9][13] |
Experimental Protocols
SGK1 Knockdown using siRNA
This protocol provides a general methodology for transiently knocking down SGK1 expression in cultured cells.
-
Cell Culture: Plate cells (e.g., HeLa, MCL cell lines) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute SGK1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation: Harvest the cells for analysis. Confirm knockdown efficiency by assessing SGK1 mRNA levels via qPCR or SGK1 protein levels via Western blot.[4][5]
This compound Treatment
This protocol outlines the steps for treating cultured cells with the SGK1 inhibitor this compound.
-
Cell Culture: Plate cells as described for the knockdown protocol.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., ranging from 1-50 µM). A vehicle control (DMSO) should be run in parallel.[8]
-
Incubation: Treat the cells for the desired duration (e.g., 1 to 24 hours), depending on the specific experiment.
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation of SGK1 targets (e.g., NDRG1) or cell viability assays.[8][9]
Western Blot for Phospho-NDRG1
This assay is a common method to assess SGK1 activity following either knockdown or inhibitor treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NDRG1, total NDRG1, SGK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][7]
Visualizing Workflows and Relationships
Conclusion and Recommendations
The choice between SGK1 knockdown and this compound treatment is contingent upon the specific research question and experimental context.
SGK1 knockdown is the gold standard for target validation. Its high specificity ensures that the observed phenotype is a direct result of the loss of SGK1 function. This makes it an invaluable tool for dissecting the fundamental biological roles of SGK1 and for studies where long-term or near-complete ablation of the protein is desired, such as in the generation of stable cell lines or in vivo xenograft models.[5][14]
This compound treatment offers a more therapeutically relevant model. As a small-molecule inhibitor, it provides acute and reversible inhibition, mimicking the action of a potential drug. This approach is ideal for preclinical studies, dose-response analyses, and investigating the consequences of inhibiting SGK1's kinase activity in a temporally controlled manner.[9] However, researchers must remain cognizant of potential off-target effects, which can be mitigated by using SGK1 knockout cells as a control to confirm that the effects of this compound are indeed SGK1-dependent.[7][9]
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Emerging Role of SGK1 (Serum- and Glucocorticoid-Regulated Kinase 1) in Major Depressive Disorder: Hypothesis and Mechanisms [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 13. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting SGK1: How Gene Knockout Cell Lines Are Fueling Breakthroughs in Cancer and Other Disease Research_Vitro Biotech [vitrobiotech.com]
EMD638683: A Novel SGK1 Inhibitor for Hypertension - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antihypertensive agent EMD638683 with established antihypertensive drugs. This compound is a selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1), a key regulator of renal sodium reabsorption. This document summarizes available preclinical efficacy data for this compound and contrasts it with the well-documented clinical efficacy of major classes of antihypertensive medications. Detailed experimental protocols for key preclinical studies of this compound are also provided.
Mechanism of Action: A Novel Approach to Blood Pressure Control
This compound exerts its antihypertensive effect through the inhibition of SGK1.[1][2][3] SGK1 is a serine/threonine kinase that plays a crucial role in the regulation of sodium transport in the kidneys.[1] Specifically, SGK1 is transcriptionally upregulated by mineralocorticoids and activated by insulin, leading to an increase in renal tubular Na+ reabsorption.[1] By inhibiting SGK1, this compound is expected to reduce sodium and water retention, thereby lowering blood pressure. This mechanism is particularly relevant in conditions of hyperinsulinism and high salt intake.[1]
In contrast, established antihypertensive drugs operate through a variety of mechanisms:
-
Thiazide Diuretics: Inhibit the sodium-chloride symporter in the distal convoluted tubule of the kidneys, leading to increased sodium and water excretion.[4][5][6]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: Block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced aldosterone secretion.[7][8][9][10]
-
Angiotensin II Receptor Blockers (ARBs): Selectively block the binding of angiotensin II to its AT1 receptor, preventing its vasoconstrictive and aldosterone-stimulating effects.[11][12][13][14][15]
-
Calcium Channel Blockers (CCBs): Inhibit the influx of calcium into vascular smooth muscle cells and/or cardiac muscle cells, leading to vasodilation and/or reduced cardiac output.[16][17][18][19][20]
-
Beta-Blockers: Block the effects of catecholamines on beta-adrenergic receptors, primarily in the heart, leading to decreased heart rate and cardiac output.[21][22][23][24][25]
Efficacy Comparison: Preclinical vs. Clinical Data
Direct comparison of the efficacy of this compound with established antihypertensives is challenging due to the lack of clinical trial data for this compound. The available data for this compound is from preclinical animal models, while the efficacy of established drugs is well-documented in numerous large-scale human clinical trials.
This compound: Preclinical Efficacy
The antihypertensive efficacy of this compound has been demonstrated in a mouse model of hypertension induced by a high-fructose and high-salt diet. In this model, which mimics aspects of metabolic syndrome and salt-sensitive hypertension, this compound demonstrated a significant blood pressure-lowering effect.
| Preclinical Study: this compound in Fructose/High-Salt Mouse Model | |
| Parameter | Result |
| Animal Model | Mice with fructose and high-salt-induced hypertension |
| Treatment | This compound (4460 ppm in chow, approx. 600 mg/kg/day) for 4 days |
| Systolic Blood Pressure (Baseline) | 111 ± 4 mmHg |
| Systolic Blood Pressure (After 4 days of this compound) | 87 ± 3 mmHg |
| Blood Pressure Reduction | ~24 mmHg |
Source: Ackermann et al., 2011[26]
Another study investigated the effects of this compound in a murine model of Angiotensin II (Ang II)-induced hypertension. While this study focused on the compound's ability to inhibit cardiac fibrosis and inflammation, it did not report specific data on blood pressure reduction in mmHg.[27]
Established Antihypertensives: Clinical Efficacy
The following table summarizes the typical blood pressure reductions observed with major classes of antihypertensive drugs in human clinical trials. These values can vary depending on the specific drug, dosage, and patient population.
| Established Antihypertensives: Typical Monotherapy Efficacy in Humans | |
| Drug Class | Typical Systolic Blood Pressure Reduction (mmHg) |
| Thiazide Diuretics | 10 - 15 |
| ACE Inhibitors | 10 - 15 |
| Angiotensin II Receptor Blockers (ARBs) | 10 - 15 |
| Calcium Channel Blockers (CCBs) | 10 - 20 |
| Beta-Blockers | 10 - 15 |
Source: Adapted from various meta-analyses and clinical guidelines.
Experimental Protocols
Fructose and High-Salt Induced Hypertension Mouse Model
Objective: To evaluate the in vivo antihypertensive efficacy of this compound.
Animal Model: Male mice.
Induction of Hypertension:
-
Mice are provided with drinking water containing 10% fructose in isotonic saline for a specified period to induce hyperinsulinism and salt-sensitive hypertension.[1]
Treatment Protocol:
-
This compound is administered as a component of the chow at a concentration of 4460 ppm, which corresponds to an approximate daily dose of 600 mg/kg.[1]
-
A control group receives a placebo chow.
-
The treatment duration for the reported efficacy data was 4 days.[26]
Blood Pressure Measurement:
-
Systolic blood pressure is measured using the tail-cuff method.[1]
-
Measurements are taken before and during the treatment period to assess the change in blood pressure.
Experimental Workflow:
Angiotensin II Infusion-Induced Hypertension Mouse Model
Objective: To investigate the effects of this compound on cardiac inflammation and fibrosis in a model of hypertension.
Animal Model: Male C57BL/6 mice.
Induction of Hypertension:
-
Hypertension is induced by the continuous subcutaneous infusion of Angiotensin II (Ang II) using osmotic mini-pumps.
-
The typical infusion rate is 1.4 mg/kg/day for 14 days.
Treatment Protocol:
-
This compound is administered to a subset of the Ang II-infused mice. The specific dosage and route of administration for blood pressure studies were not detailed in the reviewed abstract.[27]
-
A control group receives Ang II infusion without this compound treatment.
Endpoint Analysis:
-
The primary endpoints of the cited study were markers of cardiac fibrosis and inflammation, not blood pressure reduction.[27]
Side Effect Profile
This compound: Specific toxicology and side effect data for this compound are not extensively available in the public domain. As a selective SGK1 inhibitor, potential side effects might be related to its mechanism of action. It is important to note that some SGK1 inhibitors that have entered clinical trials have been associated with side effects such as metabolic toxicity, hepatotoxicity, and carcinogenicity.
Established Antihypertensives: The side effect profiles of established antihypertensive drugs are well-characterized and vary by drug class:
-
Thiazide Diuretics: Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia.[4]
-
ACE Inhibitors: Dry cough, hyperkalemia, angioedema.[7]
-
ARBs: Dizziness, hyperkalemia. Generally better tolerated than ACE inhibitors with a lower incidence of cough and angioedema.[13]
-
Calcium Channel Blockers: Peripheral edema, headache, flushing, constipation (non-dihydropyridines).[16]
-
Beta-Blockers: Bradycardia, fatigue, bronchospasm in susceptible individuals.[21]
Conclusion
This compound represents a novel therapeutic approach to hypertension by targeting SGK1. Preclinical data in a model of salt-sensitive hypertension are promising, demonstrating a significant reduction in blood pressure. However, the absence of clinical trial data makes a direct and comprehensive comparison with established antihypertensive agents premature. Further research, including rigorous clinical trials, is necessary to establish the efficacy, safety, and potential therapeutic niche of this compound in the management of human hypertension. Researchers and drug development professionals should consider the unique mechanism of action of this compound, which may offer advantages in specific patient populations, such as those with metabolic syndrome and salt-sensitive hypertension.
References
- 1. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. Thiazide - Wikipedia [en.wikipedia.org]
- 7. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 8. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 9. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 10. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 11. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 12. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 13. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bhf.org.uk [bhf.org.uk]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 18. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms of action of calcium antagonists in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 23. Beta Blockers for High Blood Pressure [webmd.com]
- 24. Beta-blockers and the treatment of hypertension: it is time to move on - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Beta blocker - Wikipedia [en.wikipedia.org]
- 26. scispace.com [scispace.com]
- 27. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD638683: A Comparative Review of its Clinical Potential
An in-depth analysis of the selective SGK1 inhibitor, EMD638683, reveals promising therapeutic applications in oncology and cardiovascular diseases. This guide compares its performance with alternatives, presenting key experimental data and methodologies for researchers and drug development professionals.
This compound is a highly selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1), a key downstream effector in the PI3K/mTOR signaling pathway.[1][2] SGK1 is implicated in a variety of cellular processes, including cell survival, proliferation, and therapeutic resistance, making it a compelling target in various pathologies.[1][2] Unlike the well-known kinase Akt, SGK1 activation can occur independently, representing a potential route for resistance to Akt inhibitors.[2] Preclinical studies have demonstrated the potential of this compound in sensitizing cancer cells to radiation and chemotherapy, as well as in mitigating hypertension and cardiac fibrosis.[3][4][5]
Mechanism of Action
SGK1 is activated via phosphorylation by PDK1 and mTORC2.[1] Once active, it phosphorylates a range of downstream targets that regulate ion channels, transcription factors like Foxo3a and NFκB, and ubiquitin ligases such as NEDD4-2.[1][6] This cascade ultimately promotes cell survival and proliferation. This compound exerts its effect by directly inhibiting the kinase activity of SGK1, with a reported IC50 of 3 μM.[6][7][8] This inhibition blocks the downstream signaling, leading to anti-proliferative, pro-apoptotic, and anti-inflammatory effects.
Preclinical Data in Oncology
This compound has shown significant potential as an anti-cancer agent, particularly in combination with other therapies. It enhances the efficacy of radiation and chemotherapy in various cancer models.
| Cancer Type | Model | Treatment | Key Quantitative Findings |
| Colon Carcinoma | Caco-2 cells | This compound (50 µM) + Radiation (3 Gy) | Significantly augmented radiation-induced apoptosis, caspase 3 activity, and DNA fragmentation (p < 0.01).[3][6] |
| Colon Carcinoma | Chemically-induced mouse model | This compound | Significantly blunted the in vivo development of tumors.[3] |
| Breast Cancer | MCF-7 cells | This compound | Induced strong apoptotic response, caspase 3 activation (p < 0.01), and enhanced radiation-induced growth control (p < 0.001).[6] |
| Rhabdomyosarcoma | RD and RH30 cells | This compound | Resulted in a statistically significant decline in cell viability (p < 0.05).[6] |
| Rhabdomyosarcoma | RD and RH30 cells | This compound + Doxorubicin | Significantly enhanced the decrease in cell viability caused by doxorubicin alone (p < 0.05).[5][6] |
Experimental Protocol: In Vivo Colon Carcinogenesis
-
Animal Model: Wild-type mice were used for the study.[3]
-
Carcinogenesis Induction: Tumorigenesis was induced by an initial intraperitoneal injection of 1,2-dimethylhydrazine (20 mg/kg). This was followed by three cycles of 30 g/L synthetic dextran sulfate sodium administered in the drinking water for 7-day periods.[3]
-
Treatment: A cohort of mice received treatment with this compound. The specific dosage and administration route for the in-vivo cancer study were not detailed in the provided text, but a separate hypertension study used 4460 ppm in chow.[3][8]
-
Endpoint Analysis: The number of developing colonic tumors was counted and compared between the this compound-treated group and the control group.[3]
Preclinical Data in Cardiovascular Disease
This compound demonstrates therapeutic potential beyond oncology. Studies show its effectiveness in models of hypertension and associated cardiac damage, primarily by targeting inflammation and sodium reabsorption pathways.
| Condition | Model | Treatment | Key Quantitative Findings |
| Hypertension | Fructose/saline-treated mice | This compound (~600 mg/kg/day) | Significantly decreased systolic blood pressure within 24 hours.[8][9] Normalized blood pressure from 111 ± 4 to 87 ± 3 mmHg after 4 days.[1] |
| Cardiac Fibrosis | Angiotensin II-induced hypertensive mice | This compound | Inhibited cardiac fibrosis and remodeling, significantly abated cardiac inflammation, and suppressed IL-1β release.[4] |
| Pulmonary Hypertension | Monocrotaline-induced rat model | This compound (20 mg/kg) | Attenuated right ventricular systolic pressure (15.8 vs. 28.2 mmHg) and right ventricular hypertrophy index (0.27 vs. 0.41) compared to vehicle (p < 0.05).[7] |
Experimental Protocol: Salt-Sensitive Hypertension Model
-
Animal Model: Mice were made hyperinsulinemic to model conditions similar to type II diabetes and metabolic syndrome.[8][9]
-
Induction: Mice were provided with isotonic saline containing 10% fructose as their drinking water.[8][9]
-
Treatment: this compound was administered in the chow at a concentration of 4460 ppm, equating to approximately 600 mg/kg/day.[8][9]
-
Measurements: Systolic blood pressure was measured using the tail-cuff method. Metabolic cages were used to collect urine for the determination of electrolyte concentrations by flame photometry.[8][9]
Comparison with Alternative SGK1 Inhibitors
While this compound is a potent SGK1 inhibitor, other compounds have also been developed. A direct comparison highlights differences in selectivity and documented applications.
| Inhibitor | Target(s) & Potency | Known Preclinical Applications | Limitations |
| This compound | SGK1 (IC50 = 3 µM) .[7] Also inhibits SGK2, SGK3, PKA, MSK1, PRK2.[7][9] | Oncology (Colon, Breast, Rhabdomyosarcoma), Hypertension, Cardiac Fibrosis.[4][6] | Poor cell permeability, some off-target activity.[2] |
| GSK650394 | SGK1. | Oncology (Breast, Prostate, Non-small cell lung).[6] | No specific limitations mentioned in the provided results. |
| SI113 | SGK1 (Pyrazolo[3,4-d]pyrimidine scaffold). | Oncology.[2][10] | Short-term systemic toxicity is reported to be low in preclinical observation.[10] |
Limitations and Future Directions
Despite its promising preclinical profile, this compound has notable limitations that need to be addressed. Its poor cell permeability could restrict its in vivo efficacy and bioavailability.[2] Furthermore, while considered selective, it does exhibit inhibitory effects on other kinases, including other SGK isoforms, PKA, and MSK1, which could lead to off-target effects.[2][7][9]
The existing data is entirely preclinical. To validate these findings and truly assess the clinical potential of this compound, extensive clinical trials are necessary.[6] Future research should focus on optimizing its pharmacological properties to improve cell permeability and selectivity, and on identifying patient populations in oncology and cardiovascular medicine that would benefit most from SGK1 inhibition.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead that effectively inhibits SGK1. Its demonstrated efficacy in preclinical models of cancer and cardiovascular disease underscores the importance of the SGK1 signaling axis in these conditions. By sensitizing tumors to conventional therapies and mitigating hypertensive cardiac damage, this compound presents a dual therapeutic opportunity. However, its translation to the clinic will depend on overcoming its current limitations and successful validation in human studies.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of colonic tumor growth by the selective SGK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SGK1 inhibitor this compound, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Serum and Glucocorticoid-Regulated Kinase (SGK) Inhibitor IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for a range of inhibitors targeting the Serum and Glucocorticoid-Regulated Kinase (SGK) family of proteins. The data presented is compiled from publicly available sources and is intended to serve as a valuable resource for researchers engaged in drug discovery and development.
SGK Inhibitor IC50 Values
The following table summarizes the IC50 values of various inhibitors against the three isoforms of SGK (SGK1, SGK2, and SGK3). These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower IC50 values are indicative of higher potency.
| Inhibitor | SGK1 IC50 (nM) | SGK2 IC50 (nM) | SGK3 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| GSK650394 | 62[1][2][3][4] | 103[1][2][3][4] | - | >30-fold selectivity over Akt[4] |
| EMD638683 | 3000[5][6][7][8] | Inhibits[5] | Inhibits[5] | PKA, MSK1, PRK2[5] |
| SI-113 | 600[8][9] | - | - | - |
| SGK1-IN-1 | 1[9] | - | - | - |
| SGK1-IN-2 | 5[9] | - | - | - |
| PT109 | 1340[9] | 5600[9] | 26400[9] | JNK1 (143), JNK2 (831), JNK3 (285), ROCK2 (34000)[9] |
| PO-322 | 54[10] | - | - | Highly selective for SGK1[10] |
| 5377051 | 2100[10] | - | - | - |
Experimental Methodologies
The IC50 values presented in this guide were primarily determined using two common in vitro kinase assay methodologies: the Scintillation Proximity Assay (SPA) and the Fluorescence Polarization (FP) assay. The general protocols for these assays are detailed below.
Scintillation Proximity Assay (SPA) for SGK Activity
This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific peptide substrate by the SGK enzyme.
Workflow:
Caption: Workflow for determining SGK inhibitor IC50 values using a Scintillation Proximity Assay.
Detailed Protocol:
-
Assay Buffer Preparation: A typical assay buffer consists of 20 mM HEPES (pH 7.4), 10 mM MgCl₂, and 1 mM DTT.
-
Reagent Preparation:
-
SGK Enzyme: Recombinant human SGK1 or SGK2 is diluted in assay buffer to a final concentration that yields a robust signal-to-background ratio.
-
Peptide Substrate: A biotinylated peptide substrate, such as CROSStide (GRPRTSSFAEG), is used.[2]
-
ATP: A mixture of unlabeled ATP and [γ-³³P]ATP is prepared. The final ATP concentration is typically at or near the Km value for the enzyme.
-
Inhibitor: The test compound is serially diluted in DMSO and then further diluted in assay buffer.
-
-
Kinase Reaction:
-
The SGK enzyme, biotinylated peptide substrate, and inhibitor are combined in a 96-well plate.
-
The reaction is initiated by the addition of the ATP/[γ-³³P]ATP mixture.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
-
Signal Detection:
-
The reaction is terminated by adding a stop solution containing EDTA.
-
Streptavidin-coated SPA beads are added to each well. These beads bind to the biotinylated peptide substrate.
-
When a radiolabeled phosphate is incorporated into the peptide, the bead is brought into close proximity with the scintillant embedded in the bead, generating a light signal.
-
The plate is read on a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated from the resulting data by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
Fluorescence Polarization (FP) Assay for SGK Activity
This competitive binding assay measures the displacement of a fluorescently labeled tracer molecule from the ATP-binding pocket of the SGK enzyme by a test inhibitor.
Workflow:
Caption: Workflow for determining SGK inhibitor IC50 values using a Fluorescence Polarization Assay.
Detailed Protocol:
-
Assay Components:
-
SGK Enzyme: Purified recombinant SGK enzyme.
-
Fluorescent Tracer: A fluorescently labeled molecule that binds to the ATP-binding site of the kinase.
-
Test Inhibitor: The compound to be evaluated.
-
-
Assay Procedure:
-
The SGK enzyme and the fluorescent tracer are incubated together in a microplate well to allow for binding. This results in a high fluorescence polarization signal because the large enzyme-tracer complex tumbles slowly in solution.
-
The test inhibitor is then added to the well. If the inhibitor binds to the ATP-binding site of the SGK enzyme, it will displace the fluorescent tracer.
-
The displaced, smaller tracer molecule tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.
-
-
Data Analysis: The change in fluorescence polarization is measured at various inhibitor concentrations. The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in polarization) against the inhibitor concentration.
SGK Signaling Pathway
The SGK family of kinases are key downstream effectors of the PI3K/Akt signaling pathway. They play crucial roles in cellular processes such as cell survival, proliferation, and ion channel regulation. The activation and downstream signaling of SGK1, the most studied isoform, is depicted below.
Caption: A simplified diagram of the SGK1 signaling pathway, illustrating its activation and key downstream targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Role of Serum Glucocorticoid-Regulated Kinase 1 in Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. tracerDB | FP [tracerdb.org]
- 8. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of EMD638683 Effects: A Comparative Guide for Researchers
An objective comparison of the SGK1 inhibitor EMD638683's performance across various cancer cell lines, supported by experimental data and detailed protocols.
This guide provides a comprehensive cross-validation of the effects of this compound, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), in different cancer cell lines. This compound has demonstrated potential as an anti-cancer agent by inducing apoptosis and reducing cell viability in various cancer models. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying signaling pathways to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of this compound Across Cell Lines
This compound exhibits varying effects on cell viability and apoptosis across different cancer cell lines. The following tables summarize the quantitative data available from preclinical studies.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | % Reduction in Viability | Citation |
| RD | Rhabdomyosarcoma | 12.5 | 72h | ~15% | [1] |
| 25 | 72h | ~25% | [1] | ||
| 50 | 72h | ~40% | [1] | ||
| RH30 | Rhabdomyosarcoma | 12.5 | 72h | ~20% | [1] |
| 25 | 72h | ~35% | [1] | ||
| 50 | 72h | ~55% | [1] |
Note: Specific IC50 values for this compound in CaCo-2, MCF-7, RD, and RH30 cell lines were not available in the reviewed literature. The general IC50 for SGK1 inhibition is reported to be 3 µM, and for the inhibition of its substrate NDRG1 phosphorylation in HeLa cells, it is 3.35 µM[2].
Table 2: Pro-Apoptotic Effects of this compound
| Cell Line | Cancer Type | Treatment | Observation | Citation |
| CaCo-2 | Colon Carcinoma | 50 µM this compound + 3 Gy Radiation | Significantly increased percentage of cells in late apoptosis compared to radiation alone.[2][3] | [2][3] |
| MCF-7 | Breast Cancer | 50 µM this compound + TAC (Testosterone Albumin Conjugates) | Significantly enhanced TAC-induced apoptosis.[4] | [4] |
| MCF-7 | Breast Cancer | 50 µM this compound + 4 Gy Radiation | Potentiated radiation-induced early and late apoptosis.[4] | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., RD, RH30) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells (e.g., CaCo-2, MCF-7) in 6-well plates and treat with this compound at the desired concentration and duration. For combination treatments, co-administer with radiation or other agents as required.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
Western Blot for Phospho-NDRG1
This protocol is used to determine the inhibitory effect of this compound on its direct target, SGK1, by measuring the phosphorylation of its downstream substrate, NDRG1.
-
Cell Lysis: Treat cells with this compound for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NDRG1 (Thr346) and total NDRG1.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the level of phospho-NDRG1 to total NDRG1.
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is essential to visualize the signaling pathways involved.
The primary mechanism of action of this compound is the inhibition of SGK1, a kinase that plays a crucial role in cell survival and proliferation. By inhibiting SGK1, this compound disrupts downstream signaling pathways that promote cancer cell survival.
References
A Head-to-Head Comparison of EMD638683 and Akt Inhibitors for Researchers
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical axis for intervention. While numerous inhibitors have been developed to target Akt directly, the emergence of resistance mechanisms necessitates a broader understanding of related signaling nodes. This guide provides a detailed, head-to-head comparison of EMD638683, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and prominent Akt inhibitors currently in clinical development. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting this complex pathway.
Executive Summary
This compound is a selective inhibitor of SGK1, a kinase that shares upstream activators and downstream substrates with Akt, rendering it a key player in resistance to Akt-targeted therapies.[1][2][3] Direct Akt inhibitors, such as the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors Capivasertib and Ipatasertib, have shown promise but can be circumvented by SGK1 activation.[1][2] This guide will dissect the mechanisms of action, comparative efficacy, and the underlying signaling pathways of these inhibitors, providing a comprehensive resource for strategic research and development.
Mechanism of Action: A Tale of Two Kinases
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[4][5][6] Akt, a serine/threonine kinase, is a primary effector of this pathway. However, SGK1, which is also activated by PI3K and PDK1, can phosphorylate many of the same substrates as Akt, thereby providing a bypass route for cancer cells when Akt is inhibited.[1][3]
Akt Inhibitors function through two primary mechanisms:
-
Allosteric Inhibition: These inhibitors, such as MK-2206, bind to a site on the Akt enzyme distinct from the ATP-binding pocket, preventing the conformational change required for its activation.[7]
-
ATP-Competitive Inhibition: Inhibitors like Capivasertib and Ipatasertib directly compete with ATP for binding to the kinase domain of Akt, thereby blocking its catalytic activity.[7]
This compound acts as a selective inhibitor of SGK1.[8][9][10] By targeting SGK1, this compound can potentially overcome resistance to Akt inhibitors and may have therapeutic applications in cancers where SGK1 is a primary driver of tumor progression.[1][2]
Signaling Pathway Overview
The following diagram illustrates the interconnectedness of the PI3K, Akt, and SGK1 signaling pathways and the points of intervention for the discussed inhibitors.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and a selection of Akt inhibitors against their primary targets.
Table 1: this compound In Vitro Potency
| Target | IC50 (µM) |
| SGK1 | 3 [8][10] |
| SGK2 | >3 |
| SGK3 | >3 |
| PKA | >3 |
| MSK1 | >3 |
| PRK2 | >3 |
Note: In some studies, at a concentration of 1µM, this compound inhibited SGK1, SGK2, and SGK3 activity by 85%, 71%, and 75% respectively.[9] Another report indicates inhibitory effects on PKA, MSK1, and PRK2.[8]
Table 2: Akt Inhibitors In Vitro Potency
| Inhibitor | Target | IC50 (nM) | Mechanism |
| MK-2206 | Akt1 | 8[11] | Allosteric |
| Akt2 | 12[11] | ||
| Akt3 | 65[11] | ||
| Capivasertib (AZD5363) | Akt1 | 3[12][13] | ATP-Competitive |
| Akt2 | 7[12] | ||
| Akt3 | 7[12] | ||
| Ipatasertib (GDC-0068) | Akt1 | 5[14][15] | ATP-Competitive |
| Akt2 | 18[14][15] | ||
| Akt3 | 8[14][15] |
Chemical Structures
| This compound | MK-2206 |
[8] |
[16] |
| Capivasertib | Ipatasertib |
|
|
|
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments. Below is a representative protocol for an in vitro kinase assay to determine inhibitor IC50 values.
In Vitro Kinase Assay for IC50 Determination (Representative Protocol)
This protocol is a composite based on commonly used methods such as the ADP-Glo™ Kinase Assay.
1. Objective: To determine the concentration of an inhibitor (e.g., this compound or an Akt inhibitor) that results in 50% inhibition of the target kinase activity (IC50).
2. Materials:
-
Recombinant human kinase (e.g., SGK1, Akt1, Akt2, or Akt3)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
Luminometer
3. Assay Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction:
-
Add 2.5 µL of the kinase reaction buffer containing the kinase and substrate to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel kinase inhibitor.
Conclusion
The comparison between this compound and direct Akt inhibitors highlights a critical consideration in targeting the PI3K/Akt pathway: the role of compensatory signaling through SGK1. While Akt inhibitors show high potency against their intended targets, the upregulation of SGK1 can lead to therapeutic resistance.[1][2] this compound, as a selective SGK1 inhibitor, offers a tool to probe this resistance mechanism and may hold therapeutic potential, either as a monotherapy in SGK1-driven cancers or in combination with Akt inhibitors to achieve a more complete pathway blockade. Researchers and drug developers should consider the expression and activation status of both Akt and SGK1 in their models to guide the selection and development of next-generation targeted therapies.
References
- 1. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. ulab360.com [ulab360.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. SGK1: The Dark Side of PI3K Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
Safety Operating Guide
Proper Disposal of EMD638683: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective SGK1 inhibitor EMD638683, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated materials.
Immediate Safety and Disposal Plan
The proper disposal of this compound, as with any laboratory chemical, is dictated by its properties as outlined in the Safety Data Sheet (SDS). While the full SDS should always be consulted as the primary source of information, the following procedures are based on best practices for handling similar research compounds.
Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Disposal Procedures for this compound Waste Streams
Different forms of this compound waste require specific disposal routes. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
| Waste Stream | Disposal Protocol |
| Unused or Expired Solid this compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. The label should prominently feature the chemical name ("this compound") and "Hazardous Waste". |
| This compound in Organic Solvents (e.g., DMSO) | Segregate into a designated container for hazardous liquid waste. The container must be compatible with the solvent used. The label must list all constituents, including the solvent and the estimated concentration of this compound. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Place in a dedicated, sealed container or a clearly marked hazardous waste bag. These materials should be treated as solid chemical waste. |
| Aqueous Solutions Containing this compound | Collect in a designated container for aqueous hazardous waste. Do not pour down the sink. |
All hazardous waste must be stored in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for different forms of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in operational excellence. Always consult your institution's specific chemical hygiene and waste management plans.
Personal protective equipment for handling EMD638683
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Operational Protocols, and Disposal Plans for the Selective SGK1 Inhibitor, EMD638683.
This document provides crucial safety and logistical information for the handling and use of this compound, a potent and selective inhibitor of serum- and glucocorticoid-inducible kinase 1 (SGK1). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes. This compound is utilized in research for its potential anti-tumor and antihypertensive properties.[1][2]
Personal Protective Equipment (PPE) and Safety Measures
While a comprehensive Safety Data Sheet (SDS) for this compound was not available for direct analysis, based on standard laboratory procedures for handling potent small molecule inhibitors, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat must be worn to protect against skin contact. For procedures with a higher risk of splashes or aerosol generation, additional protective clothing may be necessary.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is recommended to prevent inhalation.
Hazard Identification and First Aid
The specific hazards of this compound are not fully detailed without a complete SDS. However, as a bioactive small molecule, it should be handled with care, assuming potential for irritation and unknown long-term health effects.
First Aid Procedures:
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
In Case of Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][5]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Operational and Disposal Plans
Handling and Storage:
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet, especially when in powdered form to minimize inhalation risk.[7] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.[8][9]
Spill Management:
In the event of a spill, evacuate the area and prevent others from entering. For small spills of the solid compound, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10][11] The spill area should then be decontaminated. For large or hazardous spills, contact your institution's environmental health and safety department.
Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[12][13]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (SGK1) | 3 µM | Cell-free assay | [1][2][14] |
| IC₅₀ (NDRG1 Phosphorylation) | 3.35 ± 0.32 µM | HeLa cells | [8][15] |
| Inhibition of SGK1 Activity | 85% at 1 µM | Biochemical kinase assay | [15] |
| Inhibition of SGK2 Activity | 71% at 1 µM | Biochemical kinase assay | [15] |
| Inhibition of SGK3 Activity | 75% at 1 µM | Biochemical kinase assay | [15] |
Experimental Protocols
In Vitro Inhibition of NDRG1 Phosphorylation in HeLa Cells: [16]
-
Cell Culture: Culture human cervical carcinoma (HeLa) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: Seed HeLa cells in appropriate culture vessels. After allowing the cells to adhere, treat them with varying concentrations of this compound for 24 hours. A vehicle control (DMSO) should be included.
-
Lysis and Western Blotting: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them. Determine the levels of phosphorylated NDRG1 (p-NDRG1) and total NDRG1 by Western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities and calculate the IC₅₀ value for the inhibition of NDRG1 phosphorylation.
Visualizations
Below are diagrams illustrating the SGK1 signaling pathway and a general experimental workflow for assessing the effect of this compound.
Caption: A diagram of the SGK1 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. webgate.ec.europa.eu [webgate.ec.europa.eu]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 12. nems.nih.gov [nems.nih.gov]
- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 14. glpbio.com [glpbio.com]
- 15. apexbt.com [apexbt.com]
- 16. scispace.com [scispace.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
